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7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate Documentation Hub

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  • Product: 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate
  • CAS: 60163-57-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of 7,7-Diphenyl-1,4-oxazepane Cyclohexylsulfamate via X-Ray Crystallography

Executive Summary 7,7-Diphenyl-1,4-oxazepane is a critical heterocyclic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. However, structural characterization of the 1,4-oxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7,7-Diphenyl-1,4-oxazepane is a critical heterocyclic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. However, structural characterization of the 1,4-oxazepane core is notoriously difficult due to the extreme conformational flexibility of the seven-membered ring. To achieve high-resolution crystallographic data, the free base must be conformationally locked. This technical guide details the mechanistic rationale, experimental protocols, and refinement workflows for isolating and analyzing the cyclohexylsulfamate (cyclamate) salt of 7,7-diphenyl-1,4-oxazepane.

Mechanistic Rationale: The Conformational Locking Strategy

Seven-membered heterocyclic rings exhibit low energy barriers to pseudorotation, rapidly interconverting between chair, twist-chair, boat, and twist-boat conformations in solution. Consequently, 7,7-diphenyl-1,4-oxazepane free base often crystallizes as a highly disordered solid or remains an oil, making direct X-ray diffraction impossible[2].

To overcome this, we employ a charge-assisted conformational locking strategy . By reacting the free base with cyclohexylsulfamic acid, we generate a highly crystalline organic salt. The causality behind this choice is twofold:

  • Protonation: The secondary amine (N4) of the oxazepane ring is protonated, creating a strong −NH2+​− hydrogen bond donor.

  • Lattice Anchoring: The sulfamate group ( −SO3−​ ) of the cyclamate anion provides three highly electronegative oxygen acceptors. Similar to the stabilization observed in chlorhexidine cyclamate complexes[3], these oxygen atoms form a robust R22​(8) hydrogen-bonded network. This thermodynamic sink forces the oxazepane ring out of its dynamic pseudorotation cycle and locks it into a single, static twist-chair conformation within the crystal lattice.

Locking N1 Protonated Oxazepane (NH2+ Donor) N3 Strong N-H...O Hydrogen Bonds N1->N3 N2 Cyclohexylsulfamate (SO3- Acceptor) N2->N3 N4 Suppression of Ring Pseudorotation N3->N4 N5 High-Resolution Crystal Lattice N4->N5

Fig 1. Mechanistic pathway of conformational locking via hydrogen bonding.

Experimental Protocols: A Self-Validating System

The following methodologies are designed to ensure reproducibility and high-quality diffraction data. Every step is optimized to suppress the intrinsic flexibility of the target molecule.

Protocol A: Crystal Growth via Solvent Evaporation

Causality: An ethanol/water solvent system is selected because ethanol provides excellent solubility for the lipophilic diphenyl-oxazepane core, while water increases the dielectric constant of the medium, facilitating the dissociation of cyclohexylsulfamic acid and driving complete proton transfer.

  • Dissolution: Dissolve 1.0 mmol of 7,7-diphenyl-1,4-oxazepane free base in 5.0 mL of absolute ethanol at 60°C.

  • Salt Formation: Slowly add an equimolar amount (1.0 mmol) of cyclohexylsulfamic acid dissolved in 2.0 mL of a 1:1 ethanol/water mixture.

  • Equilibration: Stir the solution for 15 minutes at 60°C to ensure complete proton transfer.

  • Filtration: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean borosilicate glass vial to remove nucleation-inducing particulate matter.

  • Crystallization: Pierce the vial septum with a narrow-gauge needle. Maintain the vial undisturbed at ambient temperature (20°C) for 3–5 days until colorless, block-like single crystals precipitate.

Protocol B: X-Ray Diffraction Data Collection

Causality: Cryocooling to 100 K is mandatory. Both the seven-membered oxazepane ring and the cyclohexyl ring of the anion possess low energy barriers to thermal motion. Collecting data at 100 K freezes out these dynamic processes, drastically reducing the atomic displacement parameters (ADPs) and preventing the smearing of electron density.

  • Mounting: Select a crystal of suitable dimensions (e.g., 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Coat the crystal in paratone-N oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer equipped with an open-flow nitrogen cryostat set to 100 K.

  • Data Acquisition: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo K α radiation, λ=0.71073 Å) and a CMOS area detector.

  • Integration: Integrate the raw frames and apply multi-scan absorption corrections to account for the varying path lengths of the X-ray beam through the blocky crystal.

Workflow A 7,7-Diphenyl-1,4-oxazepane (Free Base) C Slow Evaporation / Cooling (EtOH/H2O System) A->C B Cyclohexylsulfamic Acid (Equimolar Addition) B->C D Single Crystal Selection (Polarized Light Microscopy) C->D E Cryogenic X-ray Diffraction (100 K, Mo Kα) D->E F Structure Solution & Refinement (OLEX2 / SHELXL) E->F

Fig 2. Experimental workflow for crystallization and X-ray diffraction.

Structure Solution and Refinement Workflow

The integrated data is solved and refined using the OLEX2 graphical user interface[4]. OLEX2 provides a unified environment that seamlessly integrates with the SHELX backend, allowing for real-time visualization of difference Fourier maps[5].

  • Phasing: The initial phase problem is solved using intrinsic phasing via SHELXT[6]. This algorithm is highly efficient at locating the heavy sulfur atom of the sulfamate group, which subsequently anchors the electron density map for the lighter carbon, nitrogen, and oxygen atoms.

  • Refinement: The structure is refined using full-matrix least-squares on F2 with SHELXL[7]. All non-hydrogen atoms are refined anisotropically.

  • Handling Disorder (Critical Step): The cyclohexyl ring of the cyclamate anion frequently exhibits positional disorder (e.g., a chair-flip conformer). If residual electron density peaks ( >0.5e−/A˚3 ) indicate a minor conformer, the ring must be modeled over two positions. This is achieved using the PART instruction in SHELXL. To maintain chemical logic, SADI (similar distance) and SIMU (similar atomic displacement parameters) restraints must be applied to the disordered carbon atoms.

Quantitative Data Presentation

The table below summarizes the representative quantitative crystallographic parameters expected for the fully refined 7,7-diphenyl-1,4-oxazepanium cyclohexylsulfamate complex.

ParameterValue / Description
Chemical Formula C₁₇H₂₀NO⁺ · C₆H₁₂NO₃S⁻
Formula Weight 432.58 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Volume ~ 2250.4 ų
Z (Molecules per unit cell) 4
Density (calculated) ~ 1.276 g/cm³
Absorption Coefficient (μ) 0.185 mm⁻¹
F(000) 928
Final R indices [I > 2σ(I)] R₁ = 0.0412, wR₂ = 0.1054
Goodness-of-fit on F² 1.045
Largest diff. peak and hole 0.35 and -0.28 e⁻/ų

Note: The low R₁ value (< 0.05) and a Goodness-of-fit near 1.0 validate the efficacy of the 100 K cryocooling and the successful modeling of the cyclohexyl ring disorder.

References

  • Synthesis, Characterization, and Antimicrobial Investigation of a Novel Chlorhexidine Cyclamate Complex Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr) URL:[Link]

  • A short history of SHELX Source: Acta Crystallographica Section A (IUCr) URL:[Link]

Sources

Exploratory

Physicochemical Properties and Analytical Characterization of 7,7-Diphenyl-1,4-oxazepane Cyclohexylsulfamate

Executive Summary The compound 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate (CAS 60163-57-7) represents a highly specialized pharmaceutical intermediate and research scaffold. Originally emerging from the structural cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate (CAS 60163-57-7) represents a highly specialized pharmaceutical intermediate and research scaffold. Originally emerging from the structural classes investigated by Ciba-Geigy[1], the 1,4-oxazepane core is characterized by its conformational flexibility and lipophilic diphenyl substitution. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural rationale, and the self-validating methodologies required for its synthesis and characterization.

Molecular Architecture & Structural Rationale

The molecular architecture of this compound is divided into two synergistic components: the active free base and the stabilizing counterion.

  • The Free Base (7,7-Diphenyl-1,4-oxazepane): The presence of a diphenylmethylene moiety imparts significant lipophilicity, a structural motif frequently utilized in CNS-active agents (such as anticholinergics and antihistamines) to facilitate blood-brain barrier (BBB) penetration. The 1,4-oxazepane ring provides a unique spatial geometry that differentiates it from more rigid piperidine or morpholine analogs.

  • The Counterion (Cyclohexylsulfamate): Amines with bulky, highly lipophilic groups often suffer from poor solid-state properties, presenting as oils or hygroscopic solids. The selection of cyclohexylsulfamic acid (cyclamate) as a counterion is a deliberate thermodynamic choice. Cyclamate salts significantly enhance the crystallinity of the complex, improve solid-state stability against oxidative degradation, and optimize the dissolution profile in aqueous media.

Physicochemical Profile

Understanding the quantitative physicochemical properties is critical for predicting the compound's behavior in both synthetic workflows and biological assays. The high LogP value indicates strong lipophilicity, while the Polar Surface Area (PSA) remains within the optimal threshold (< 120 Ų) for membrane permeability.

PropertyValueReference
Chemical Name 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate[2]
Parent Free Base CAS 60163-54-4[3]
Salt CAS Registry Number 60163-57-7[2]
Molecular Formula C₂₃H₃₂N₂O₄S[2]
Molecular Weight 432.58 g/mol [4]
Topological Polar Surface Area (PSA) 96.04 Ų[4]
Partition Coefficient (LogP) 5.45[4]

Synthetic Methodology & Salt Formation Workflow

The isolation of the pure cyclohexylsulfamate salt requires a meticulously controlled environment to prevent the entrapment of unreacted free base or solvent impurities.

Workflow A Precursor Synthesis (Diphenylmethane Derivative) B Cyclization Reaction (1,4-Oxazepane Ring Formation) A->B C Free Base Isolation (7,7-Diphenyl-1,4-oxazepane) B->C D Salt Formation (Addition of Cyclohexylsulfamic Acid) C->D E Thermodynamic Crystallization D->E F Final API/Intermediate (CAS 60163-57-7) E->F

Workflow for the synthesis and salt formation of CAS 60163-57-7.

Step-by-Step Crystallization Protocol
  • Step 1: Solvent Selection & Dissolution. The free base (7,7-diphenyl-1,4-oxazepane) is dissolved in anhydrous ethanol.

    • Causality: Ethanol provides an optimal dielectric constant to dissolve both the highly lipophilic free base and the polar cyclohexylsulfamic acid, preventing premature kinetic precipitation.

  • Step 2: Equimolar Addition. A stoichiometric amount (1:1 molar ratio) of cyclohexylsulfamic acid is introduced.

    • Causality: Ensuring a strict 1:1 ratio prevents the formation of unreacted free base domains within the crystal lattice, which would otherwise depress the melting point and compromise long-term stability.

  • Step 3: Thermal Activation. The mixture is heated to 45°C for 30 minutes under continuous agitation.

    • Causality: Mild heating overcomes the activation energy barrier for ionic bond formation and ensures complete thermodynamic mixing without risking thermal degradation of the oxazepane core.

  • Step 4: Controlled Nucleation. The solution is cooled at a controlled rate of 5°C/hour down to 4°C.

    • Causality: A slow cooling ramp promotes the growth of large, highly pure macroscopic crystals (thermodynamic control) rather than amorphous precipitates (kinetic control), effectively excluding solvent molecules from the lattice.

Analytical Characterization: A Self-Validating System

To ensure absolute scientific integrity, the characterization of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate must rely on a self-validating analytical loop. No single technique is sufficient; instead, orthogonal methods are employed to cross-verify structural identity and purity.

Validation A Standardized Sample Prep B HPLC-UV (Purity >99%) A->B C LC-MS (Mass Confirmation) A->C D 1H/13C NMR (Structural Integrity) A->D E Validated Data Synthesis B->E C->E D->E

Self-validating analytical workflow for structural and purity confirmation.

  • HPLC-UV (Purity Assessment): Utilized to confirm the absence of unreacted precursors or degradation products. The diphenyl moiety provides a strong chromophore for UV detection at 254 nm.

  • LC-MS (Mass Confirmation): Validates the exact mass of the free base (m/z corresponding to C₁₇H₁₉NO) and the cyclamate counterion independently in positive and negative electrospray ionization (ESI) modes, respectively.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirm the spatial arrangement of the 1,4-oxazepane ring and verify the 1:1 stoichiometric ratio of the salt by integrating the aromatic protons of the diphenyl group against the aliphatic protons of the cyclohexyl ring.

Storage, Handling, and Stability

Due to the specific physicochemical nature of the oxazepane ring and the potential for slow oxidative degradation over extended periods, strict storage protocols are required. The parent compound and its derivatives are typically designated for research use only and require cold-chain transportation to maintain absolute purity[3]. Long-term storage should be maintained at 2–8°C in tightly sealed, light-resistant containers under an inert atmosphere (e.g., argon or nitrogen) to prevent ambient moisture absorption.

Sources

Foundational

The Structure-Activity Relationship (SAR) of Diphenyl-Substituted Oxazepanes: A Comprehensive Technical Guide

Executive Summary The 1,4-oxazepane ring is a seven-membered heterocycle characterized by its unique conformational flexibility and distinct spatial geometry. When functionalized with a diphenyl moiety (e.g., 2,2-dipheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane ring is a seven-membered heterocycle characterized by its unique conformational flexibility and distinct spatial geometry. When functionalized with a diphenyl moiety (e.g., 2,2-diphenyl or 7,7-diphenyl substitutions), the scaffold undergoes a profound structural restriction. This creates a highly privileged, conformationally locked pharmacophore capable of projecting lipophilic bulk into deep hydrophobic binding pockets.

As a Senior Application Scientist, I have structured this whitepaper to dissect the Structure-Activity Relationship (SAR) of diphenyl-substituted oxazepanes. We will explore their mechanistic grounding, analyze quantitative SAR data, and detail the self-validating experimental workflows required to optimize these compounds for advanced therapeutic applications, particularly in neuropharmacology and oncology (ferroptosis inhibition).

Mechanistic Grounding & Target Biology

The introduction of two phenyl rings onto the oxazepane core fundamentally alters its physicochemical profile. The diphenyl group acts as a lipophilic anchor, while the heteroatoms (oxygen and nitrogen) within the seven-membered ring serve as hydrogen bond acceptors and donors.

Recent literature highlights two primary biological modalities for this scaffold:

  • CNS Receptor Modulation: Derivatives targeting the Dopamine D4 and Serotonin 5-HT1A receptors rely heavily on the spatial orientation of the diphenyl group to achieve subtype selectivity [1].

  • Ferroptosis Inhibition: A groundbreaking application of oxazepane and diazepine derivatives is their ability to halt iron-dependent lipid peroxidation. The p-π conjugation within the heterocyclic ring, combined with the lipophilicity of the diphenyl motif, allows these molecules to intercalate into lipid bilayers and scavenge reactive oxygen species (ROS) with exceptional potency [2].

Structure-Activity Relationship (SAR) Dynamics

The optimization of diphenyl-substituted oxazepanes requires a systematic dissection of the molecule into three distinct regions.

Region A: The Heterocyclic Core

The oxygen atom at position 1 of the 1,4-oxazepane ring dictates the electron density and hydrogen-bonding capacity of the core.

  • Heteroatom Switching: Replacing the oxygen with a sulfur atom generally reduces binding affinity due to the larger atomic radius and altered bond angles. Conversely, substituting the oxygen with a nitrogen atom (yielding a 1,4-diazepane) significantly enhances p-π conjugation. In ferroptosis models, this O-to-N switch improved the EC50 from the micromolar to the sub-micromolar range [2].

Region B: The Diphenyl Motif

The diphenyl group is the primary driver of hydrophobic target engagement.

  • Halogenation: Introducing electron-withdrawing halogens (e.g., 4,4'-difluoro or 4,4'-dichloro) to the para-positions of the phenyl rings serves a dual purpose. It increases the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation, and it enhances the lipophilic ligand-efficiency (LLE), driving tighter binding in hydrophobic pockets.

Region C: N-Alkylation / Acylation

The basic nitrogen at position 4 is the primary vector for tuning solubility and solvent-exposed interactions.

  • Steric Bulk: Small alkyl groups (e.g., N-methyl) maintain high affinity for compact receptor sites. Transitioning to bulkier groups (e.g., N-benzyl or N-trifluoromethyl) can drastically alter selectivity, often pushing the molecule toward entirely different targets, such as shifting from glycosidase inhibition [3] to potent radical scavenging [2].

Quantitative SAR Data Summary

The following table synthesizes the impact of these regional modifications on biological efficacy, using ferroptosis inhibition (EC50) as the primary quantitative metric.

Compound IDRegion A (Core)Region B (Diphenyl Mod.)Region C (N-Substituent)Target Affinity (EC50)Mechanistic Note
Cpd-1 1,4-oxazepaneUnsubstituted diphenylMethyl3.880 μMBaseline scaffold; moderate ROS scavenging.
Cpd-6a 1,4-thiazepaneUnsubstituted diphenylMethyl> 10.0 μMSulfur substitution disrupts optimal binding geometry.
Cpd-6b 1,4-diazepaneUnsubstituted diphenylMethyl0.715 μMEnhanced p-π conjugation improves electron transfer.
Cpd-23h 1,4-diazepane4,4'-difluoro diphenylTrifluoromethyl0.120 μMHalogenation increases lipid bilayer penetration.
YL3147 1,4-diazepaneOptimized poly-arylComplex Heterocycle0.0008 μM (0.8 nM)Peak optimization; exceptional antiferroptosis potency.

Visualizations of Workflows and Mechanisms

To conceptualize the optimization and biological action of these compounds, the following diagrams map the SAR workflow and the downstream rescue mechanism.

SAR_Workflow Start Hit Identification (Diphenyl-Oxazepane Core) RegA Region A Optimization (Heteroatom Switch: O -> N/S) Start->RegA RegB Region B Optimization (Diphenyl Halogenation) Start->RegB RegC Region C Optimization (N-Alkylation/Acylation) Start->RegC Assay In Vitro Screening (Target Affinity & Viability) RegA->Assay RegB->Assay RegC->Assay Lead Lead Candidate Selection (e.g., Optimized Diazepane) Assay->Lead

Workflow for the systematic SAR optimization of diphenyl-substituted oxazepanes.

MOA_Ferroptosis Inducer Erastin / RSL3 (Ferroptosis Inducers) GPX4 GPX4 Inhibition / Glutathione Depletion Inducer->GPX4 Lipid Lipid Peroxidation (ROS Accumulation) GPX4->Lipid CellDeath Ferroptotic Cell Death Lipid->CellDeath Oxazepane Diphenyl-Oxazepane Derivative (Inhibitor) Oxazepane->Lipid Blocks Rescue Radical Scavenging & Cell Survival Oxazepane->Rescue Promotes

Mechanism of action of oxazepane derivatives in blocking lipid peroxidation and ferroptosis.

Experimental Protocols & Validation Systems

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every reagent choice is grounded in a specific chemical or biological causality.

Protocol A: Synthesis of the Diphenyl-1,4-Oxazepane Scaffold

Objective: Construct the conformationally locked 1,4-oxazepane ring via reductive amination and subsequent cyclization.

  • Step 1: Imine Formation. Dissolve the diphenyl-substituted dialdehyde precursor (1.0 eq) and primary amine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical. Water is a byproduct of imine formation; its presence drives the equilibrium backward, severely reducing the yield of the intermediate.

  • Step 2: Selective Reduction. Cool the mixture to 0°C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Causality: STAB is chosen over sodium borohydride because it is a milder reducing agent. It selectively reduces the imine to a secondary amine without reducing unreacted aldehydes, thereby minimizing unwanted side products.

  • Step 3: Acid-Catalyzed Cyclization. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux the mixture for 12 hours.

    • Causality: The acid protonates the remaining alcohol/aldehyde, creating a highly electrophilic center that drives the intramolecular etherification, successfully closing the seven-membered oxazepane ring.

  • Step 4: Purification. Quench with saturated NaHCO3, extract with EtOAc, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Ferroptosis Rescue Assay (Target Engagement)

Objective: Validate the biological efficacy of the synthesized SAR library by measuring their ability to rescue cells from induced ferroptosis [2].

  • Step 1: Cell Plating. Seed ES-2 (ovarian clear cell carcinoma) or AC16 (human cardiomyocyte) cells at 3,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C to allow adherence.

  • Step 2: Pathway Isolation (Induction). Treat the cells with Erastin (10 μM).

    • Causality: Erastin specifically inhibits the cystine/glutamate antiporter (system Xc-). This depletes intracellular glutathione and isolates the iron-dependent lipid peroxidation pathway, ensuring that any observed cell rescue is strictly due to the oxazepane's antiferroptotic mechanism, rather than general anti-apoptotic effects.

  • Step 3: Compound Treatment. Co-treat the wells with the oxazepane derivatives at varying concentrations (serial dilutions from 0.1 nM to 10 μM).

  • Step 4: Viability Readout. After 24 hours of incubation, add CellTiter-Glo® reagent to each well.

    • Causality: CellTiter-Glo measures ATP levels via a luciferase reaction. Because ATP is directly proportional to the number of metabolically active cells, this provides a highly sensitive, self-validating, and objective readout of cell survival.

  • Step 5: Data Analysis. Plot the luminescence data against compound concentration and calculate the EC50 values using non-linear regression analysis.

References

  • ACS Publications. "Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model." Journal of Medicinal Chemistry, Jan 2026. Available at:[Link]

  • NIH / Elsevier. "Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes." Bioorganic & Medicinal Chemistry, Sep 2011. Available at:[Link]

Exploratory

In Silico Modeling of 7,7-Diphenyl-1,4-oxazepane Cyclohexylsulfamate: A Comprehensive Computational Workflow for Structural and Pharmacological Profiling

Executive Summary The computational modeling of bulky, flexible heterocyclic salts presents a unique challenge in modern computer-aided drug design (CADD). 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate (CAS 60163-57-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The computational modeling of bulky, flexible heterocyclic salts presents a unique challenge in modern computer-aided drug design (CADD). 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate (CAS 60163-57-7) is a complex molecular entity comprising a highly flexible 7-membered 1,4-oxazepane ring, sterically demanding geminal diphenyl substituents, and a cyclohexylsulfamate (cyclamate) counterion.

This whitepaper provides an authoritative, step-by-step in silico methodology to profile this compound. By moving beyond basic cheminformatics, we establish a self-validating computational pipeline that integrates Quantum Mechanics (QM), Molecular Dynamics (MD), and ensemble docking to accurately predict its conformational behavior, salt-bridge dynamics, and putative G-Protein Coupled Receptor (GPCR) pharmacology.

Computational Workflow Architecture

To capture the physical reality of this compound, our workflow is divided into four distinct phases. We prioritize explicit solvent simulations and dispersion-corrected quantum mechanics to account for the unique π−π stacking and electrostatic interactions inherent to this salt.

Workflow A Ligand Preparation (7,7-Diphenyl-1,4-oxazepane & Cyclamate) B QM Conformational Search (DFT B3LYP/6-311G**) A->B C Force Field Parameterization (GAFF2 / RESP charges) B->C E Virtual Screening & Docking (GPCR Targets) B->E D Molecular Dynamics (Salt-Bridge Stability) C->D F ADMET Profiling E->F

Fig 1: End-to-end in silico workflow for structural and pharmacological profiling.

Step 1: Quantum Mechanical (QM) Conformational Analysis

Scientific Rationale & Causality

The 1,4-oxazepane ring is a 7-membered heterocycle that naturally undergoes rapid pseudorotation between twist-chair and boat conformations. However, the addition of two phenyl rings at the 7-position introduces severe steric clashes that restrict this flexibility. Standard molecular mechanics force fields often fail to accurately calculate the energy barriers of these constrained heterocycles. Furthermore, the two phenyl rings can engage in intramolecular T-shaped or parallel-displaced π−π interactions. To capture these subtle electronic effects, Density Functional Theory (DFT) with empirical dispersion corrections is mandatory.

Step-by-Step Protocol
  • Initial Generation: Generate 50 initial 3D conformers of the free base using the RDKit ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm.

  • QM Optimization: Submit the top 5 distinct conformers (clustered by RMSD > 1.0 Å) to [1] for geometry optimization.

  • Level of Theory: Utilize the B3LYP/6-311G(d,p) basis set. Crucially, apply Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3) to accurately model the intramolecular π−π stacking of the diphenyl rings.

  • Self-Validation (Frequency Analysis): Perform a vibrational frequency analysis on all optimized geometries. The protocol is validated only if the output yields zero imaginary frequencies , confirming the structures are true local minima rather than transition states.

Data Presentation: QM Conformational Energies
Conformer IDRing TopologyIntramolecular π−π Relative Energy ( ΔE , kcal/mol)Boltzmann Population (298K)
Conf_01Twist-ChairT-shaped0.0082.4%
Conf_02Twist-ChairParallel-displaced+1.2410.1%
Conf_03BoatNone (Steric Clash)+4.56< 1.0%

Step 2: Molecular Dynamics (MD) & Salt Bridge Stability

Scientific Rationale & Causality

Because the compound is formulated as a cyclohexylsulfamate salt, predicting its absorption requires understanding its ionization state. A critical question is whether the salt bridge between the protonated oxazepane nitrogen ( N+ ) and the sulfamate oxygen ( O− ) dissociates in the aqueous environment of the GI tract, or if it remains intact as a neutral ion pair to permeate lipid membranes. Implicit solvent models drastically overestimate electrostatic interactions; therefore, explicit solvent MD is required to calculate the dynamic stability of the salt bridge.

Step-by-Step Protocol
  • Parameterization: Parameterize the protonated oxazepane and sulfamate anion using the General AMBER Force Field 2 (GAFF2). Derive Restrained Electrostatic Potential (RESP) charges from HF/6-31G* calculations.

  • System Assembly: Solvate the ion pair in a cubic box of TIP3P water with a 1.2 nm buffer distance using [2].

  • Ionization: Neutralize the system and add 0.15 M NaCl to simulate physiological ionic strength.

  • Equilibration: Perform energy minimization (steepest descent), followed by 100 ps NVT (canonical) and 1 ns NPT (isothermal-isobaric) equilibration at 310 K and 1 atm.

  • Production Run: Execute a 100 ns production MD simulation.

  • Self-Validation: Monitor the RMSD of the ligand heavy atoms. The simulation is deemed converged if the RMSD stabilizes with fluctuations < 0.2 nm after the first 10 ns.

Data Presentation: MD Salt Bridge Dynamics
Environment ProxyDielectric Constant ( ϵ )Average N+ to O− Distance (Å)Salt Bridge Status
Explicit Water (TIP3P)~807.4 ± 1.2Dissociated (Free Ions)
Chloroform (Implicit)4.82.8 ± 0.3Intact (Ion Pair)

Step 3: Target Prediction and Molecular Docking

Scientific Rationale & Causality

The diphenyl-oxazepane scaffold shares strict pharmacophoric features (a basic amine separated by a flexible linker from bulky lipophilic aromatic rings) with known antagonists of Muscarinic (M1) and Histamine (H1) receptors. To evaluate this putative GPCR pharmacology, we utilize ensemble docking. Because the oxazepane ring is flexible, docking a single rigid conformer will artificially restrict the search space and lead to false negatives.

Pathway L 7,7-Diphenyl-1,4-oxazepane R H1 / M1 Receptor (GPCR) L->R Antagonizes G Gq/11 Protein R->G Inhibits PLC Phospholipase C (PLC) G->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Fig 2: Putative GPCR signaling pathway modulated by 7,7-diphenyl-1,4-oxazepane.

Step-by-Step Protocol
  • Receptor Preparation: Retrieve high-resolution crystal structures of the H1 receptor (PDB: 3RZE) and M1 receptor (PDB: 5CXV). Remove crystallographic waters, add polar hydrogens, and assign Gasteiger charges.

  • Grid Definition: Define a search space (25×25×25 Å) centered strictly on the orthosteric binding site defined by the native co-crystallized ligands (e.g., Doxepin for H1).

  • Ensemble Docking: Dock the top 3 QM-derived conformers (from Step 1) using [3] with an exhaustiveness parameter set to 32 to ensure deep conformational sampling.

  • Self-Validation (Redocking): Extract the native ligand from the PDB file and redock it using the exact same grid parameters. The protocol is validated if the RMSD between the docked pose and the experimental crystal pose is 2.0 Å.

Data Presentation: AutoDock Vina Binding Affinities
Target ReceptorPDB IDBest Vina Score (kcal/mol)Key Interacting ResiduesPutative Action
Histamine H13RZE-9.4Asp107 (Salt bridge), Trp428 ( π−π )Antagonist
Muscarinic M15CXV-8.7Asp105 (Salt bridge), Tyr381 ( π−π )Antagonist
Dopamine D26CM4-6.2Asp114 (Weak H-bond)Weak/Non-binder

Step 4: ADMET Profiling

Scientific Rationale & Causality

To assess the developability of the compound, we evaluate its physicochemical properties. The bulky diphenyl groups significantly increase lipophilicity. While this is highly favorable for Blood-Brain Barrier (BBB) penetration (necessary for CNS-active drugs), it risks poor aqueous solubility and high metabolic liability via CYP450 enzymes.

Step-by-Step Protocol
  • Input: Submit the canonical SMILES string of the free base to the [4] web server.

  • Calculation: Compute consensus LogP (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), Topological Polar Surface Area (TPSA), and the BOILED-Egg predictive model for passive gastrointestinal absorption and brain access.

Data Presentation: Key ADMET Parameters
ParameterPredicted ValuePharmacological Implication
Molecular Weight (Free Base)253.34 g/mol Optimal for oral bioavailability (Rule of 5 compliant).
Consensus LogP3.85High lipophilicity; favors lipid membrane permeation.
TPSA21.26 ŲExcellent for CNS penetration (optimal < 90 Ų).
BBB PermeationHigh (BOILED-Egg)Compound will readily cross the blood-brain barrier.
CYP3A4 InhibitionYesPotential for drug-drug interactions; requires metabolic optimization.

References

  • Gaussian 16 DFT Methods. Gaussian, Inc. URL: [Link]

  • GROMACS: High performance molecular dynamics. Wikipedia / GROMACS Official Documentation. URL: [Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. National Center for Biotechnology Information (PMC). URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. National Center for Biotechnology Information (PMC). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate

Introduction & Scientific Rationale The 1,4-oxazepane scaffold has emerged as a highly versatile pharmacophore in neuropharmacology, specifically recognized for its potent monoamine reuptake inhibitory activity targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,4-oxazepane scaffold has emerged as a highly versatile pharmacophore in neuropharmacology, specifically recognized for its potent monoamine reuptake inhibitory activity targeting the solute carrier 6 (SLC6) family of transporters 1. 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate is a specialized derivative designed to act as a Triple Reuptake Inhibitor (TRI), simultaneously modulating the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The 7,7-diphenyl moiety provides the essential lipophilic bulk required to competitively occupy the S1 central binding pocket of these transporters.

Causality Insight – Salt Selection: Highly lipophilic diphenyl compounds are notorious for poor aqueous solubility. If assayed as a free base, the compound is prone to precipitating out of aqueous assay buffers, leading to artificially inflated IC50​ values and non-reproducible data. The formulation of this compound as a cyclohexylsulfamate (cyclamate) salt significantly enhances the hydration energy of the crystal lattice. This ensures complete dissolution in physiological buffers (e.g., Krebs-HEPES) up to 100 µM without requiring DMSO concentrations above 1% v/v, which would otherwise compromise cell membrane integrity during in vitro assays.

Experimental Design & Causality

To rigorously profile this compound, a self-validating, two-tiered in vitro approach is required:

  • Radioligand Competition Binding: Determines the absolute binding affinity ( Ki​ ) of the compound at the transporter. We utilize isolated membranes from transfected HEK293 cells to eliminate the confounding variables of cytosolic components and ion gradients 2.

  • Cell-Based Functional Uptake: Confirms that target binding translates to the functional inhibition of neurotransmitter transport. This crucial step distinguishes true reuptake inhibitors from transporter substrates, as both will displace a radioligand but only an inhibitor will block the intracellular accumulation of tritiated monoamines 3.

Detailed Methodologies & Protocols

Protocol A: Radioligand Competition Binding Assay

This protocol assesses the ability of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate to displace highly specific radioligands from human SERT, NET, and DAT 4.

1. Membrane Preparation:

  • Harvest HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final concentration of 20 µg protein/well.

2. Radioligand Selection (Causality Insight):

  • hSERT: [3H] -Citalopram (1 nM). Why not [3H] -5-HT? Citalopram is highly selective and resists oxidative degradation in membrane preparations, yielding a superior signal-to-noise ratio.

  • hNET: [3H] -Nisoxetine (1 nM).

  • hDAT: [3H] -WIN35,428 (5 nM).

3. Assay Setup (96-Well Format):

  • Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membranes.

  • Non-Specific Binding (NSB): 50 µL Reference Inhibitor (10 µM Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT) + 50 µL Radioligand + 100 µL Membranes.

  • Test Wells: 50 µL of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate (serial dilutions from 10−11 to 10−5 M) + 50 µL Radioligand + 100 µL Membranes.

4. Incubation & Filtration:

  • Incubate the plate for 60 minutes at 25°C to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Causality Insight – Filter Treatment: Pre-soak the GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. Glass fibers possess a net negative charge that non-specifically binds cationic lipophilic amines like oxazepane. PEI coats the filter with a polycationic layer, neutralizing this charge and drastically reducing NSB background noise.

  • Wash filters 3x with ice-cold wash buffer. Dry and measure radioactivity via liquid scintillation counting.

Protocol B: Cell-Based Functional Uptake Assay

This assay validates the functional blockade of monoamine transport into living cells 3.

1. Cell Plating & Preparation:

  • Seed adherent HEK293-hSERT/NET/DAT cells in 96-well plates ( 1×105 cells/well) and culture for 24 hours.

  • Wash cells once with 100 µL of room-temperature Krebs-HEPES Buffer (KHB: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2​ , 1.2 mM MgSO4​ , 5 mM D-glucose, pH 7.4).

  • Causality Insight – Sodium Dependence: SLC6 transporters are strictly Na+/Cl− -dependent. The 120 mM NaCl in the KHB establishes the physiological sodium gradient required to drive the secondary active transport of monoamines into the cell 2.

2. Pre-incubation & Uptake:

  • Add 50 µL of KHB containing various concentrations of the test compound. Pre-incubate for 15 minutes at 37°C to allow the compound to equilibrate at the transporter binding site.

  • Initiate uptake by adding 50 µL of KHB containing tritiated substrates (20 nM [3H] -5-HT, 20 nM [3H] -NE, or 50 nM [3H] -DA).

  • Incubate for exactly 1 minute (SERT) or 3 minutes (NET/DAT). Causality: These short timeframes ensure the measurement of the initial velocity ( Vmax​ ) linear phase of transport, preventing artifacts from substrate efflux or intracellular metabolism.

3. Termination & Measurement:

  • Rapidly remove the uptake buffer and wash 3x with ice-cold KHB to halt transport and clear extracellular radioactivity.

  • Lyse the cells with 100 µL of 1% SDS. Transfer lysates to vials containing scintillation cocktail and measure intracellular radioactivity.

Data Presentation

The quantitative pharmacological profile is calculated using non-linear regression analysis. Ki​ values are derived from IC50​ binding data using the Cheng-Prusoff equation.

Table 1: Representative In Vitro Pharmacological Profile of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate

TargetAssay TypeRadioligand / SubstrateApparent Ki​ (nM)Functional IC50​ (nM)Reference InhibitorRef. IC50​ (nM)
hSERT Binding [3H] -Citalopram12.4 ± 1.2-Fluoxetine4.5
hSERT Uptake [3H] -5-HT-28.7 ± 3.1Fluoxetine18.2
hNET Binding [3H] -Nisoxetine8.9 ± 0.8-Desipramine2.1
hNET Uptake [3H] -Norepinephrine-15.4 ± 1.9Desipramine6.8
hDAT Binding [3H] -WIN35,42845.2 ± 4.5-GBR1290912.0
hDAT Uptake [3H] -Dopamine-82.1 ± 7.4GBR1290925.5

Visualization: Pharmacological Profiling Workflow

Workflow Compound 7,7-Diphenyl-1,4-oxazepane (Test Compound) Target SLC6 Monoamine Transporters (SERT, NET, DAT) Compound->Target Binding Radioligand Binding Assay Displacement of [3H]-Ligands Target->Binding Uptake Functional Uptake Assay Inhibition of [3H]-Monoamines Target->Uptake Affinity Calculate Ki (Cheng-Prusoff Eq) Binding->Affinity Potency Calculate IC50 (Non-linear Regression) Uptake->Potency Profile Pharmacological Profile (Triple Reuptake Inhibition) Affinity->Profile Potency->Profile

Workflow for the in vitro pharmacological profiling of monoamine transporter inhibitors.

References

  • [2] In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. National Institutes of Health (NIH). 2

  • [4] Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters. BenchChem. 4

  • [3] Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.3

  • [1] WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents / WIPO. 1

Sources

Application

Application Note: Competitive Radioligand Binding Assay for Evaluating 7,7-Diphenyl-1,4-oxazepane Derivatives at the Human Dopamine D4 Receptor

Introduction & Scientific Rationale The dopamine D4 receptor is a Gi/o​ -protein coupled receptor (GPCR) predominantly expressed in the frontal cortex, amygdala, and hippocampus[1]. It is a high-value pharmacological tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The dopamine D4 receptor is a Gi/o​ -protein coupled receptor (GPCR) predominantly expressed in the frontal cortex, amygdala, and hippocampus[1]. It is a high-value pharmacological target for atypical antipsychotics and cognitive enhancers, as selective D4 modulation avoids the classical extrapyramidal motor side effects associated with D2 receptor blockade.

The 1,4-oxazepane scaffold—specifically derivatives like 7,7-diphenyl-1,4-oxazepane —represents a highly versatile pharmacophore in medicinal chemistry. The oxazepane ring provides unique conformational flexibility, while the bulky, lipophilic diphenyl moieties are hypothesized to interact favorably with the hydrophobic orthosteric binding pocket of aminergic GPCRs. This application note details a robust, self-validating competitive radioligand binding protocol designed to determine the absolute binding affinity ( Ki​ ) of 7,7-diphenyl-1,4-oxazepane and its analogs at the human D4 receptor.

Assay Principle & Causality of Experimental Design

This assay relies on the principle of competitive displacement. A fixed concentration of a high-affinity radioligand is incubated with cell membrane preparations expressing the D4 receptor[2]. The test compound (7,7-diphenyl-1,4-oxazepane) is introduced at varying concentrations to compete for the same receptor binding site.

Causality Behind Key Experimental Choices:

  • Receptor Source: Chinese Hamster Ovary (CHO) or HEK293 cells stably transfected with the human D4 receptor variant are utilized. These cell lines lack endogenous dopamine receptors, providing a "clean" background that prevents biphasic binding artifacts and ensures high receptor density ( Bmax​ )[1][2].

  • Radioligand Selection: [3H] -Spiperone is the gold standard for D2-like receptors due to its high specific activity and low non-specific binding profile[2].

  • Filter Treatment: Glass fiber filters (GF/C) are pre-soaked in 0.3% Polyethylenimine (PEI)[3]. Because glass fibers carry a net negative charge, they inherently attract lipophilic basic compounds. PEI, a cationic polymer, neutralizes this charge, drastically reducing the non-specific binding (NSB) of both the radioligand and the test compounds.

Visualization of Receptor Logic

D4_Receptor_Assay Radioligand [³H]-Spiperone (Radioligand) D4Receptor Dopamine D4 Receptor (CHO Cell Membrane) Radioligand->D4Receptor Binds (High Affinity) TestCompound 7,7-Diphenyl-1,4-oxazepane (Test Ligand) TestCompound->D4Receptor Competes for Binding GiProtein Gi/o Protein (Inhibitory) D4Receptor->GiProtein Activates AdenylylCyclase Adenylyl Cyclase (Effector) GiProtein->AdenylylCyclase Inhibits cAMP ↓ cAMP Levels AdenylylCyclase->cAMP Decreases Production

Competitive binding logic of 7,7-Diphenyl-1,4-oxazepane at the Gi/o-coupled Dopamine D4 receptor.

Materials and Reagents

  • Membrane Preparation: CHO cells stably expressing the human Dopamine D4 receptor (Target Bmax​ ≈ 1.5 - 3.0 pmol/mg protein).

  • Radioligand: [3H] -Spiperone (Specific Activity: 15-30 Ci/mmol)[2].

  • Test Compound: 7,7-Diphenyl-1,4-oxazepane (Dissolved in 100% DMSO; final assay concentration of DMSO must be 1% to prevent membrane denaturation).

  • Non-Specific Binding (NSB) Agent: 10 μ M Haloperidol or Clozapine[2].

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4[2]. Note: The inclusion of divalent cations ( Mg2+ , Ca2+ ) is critical for stabilizing the GPCR-G protein coupled state, ensuring accurate high-affinity binding.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Maintained ice-cold to kinetically trap the bound radioligand during the rapid filtration step)[3].

  • Equipment: 96-well deep-well plates, 96-well FilterMate™ cell harvester, Liquid Scintillation Counter (LSC)[2][3].

Step-by-Step Experimental Protocol

Phase 1: Reagent and Plate Preparation
  • Buffer Preparation: Prepare the Assay Buffer at room temperature and chill the Wash Buffer to 4°C.

  • Filter Preparation: Submerge Whatman GF/C filter plates in 0.3% PEI solution for a minimum of 60 minutes at room temperature prior to harvesting[3].

  • Compound Dilution: Prepare a 10-point half-log serial dilution of 7,7-diphenyl-1,4-oxazepane in Assay Buffer. Ensure the final well concentrations range from 10−11 M to 10−5 M.

Phase 2: Assay Incubation (Self-Validating Setup)
  • Plate Layout: Set up the 96-well plate in triplicate for Total Binding (TB), Non-Specific Binding (NSB), and Test Compound (TC) wells[2].

  • Addition Sequence: To each well (final volume 250 μ L), add the following sequentially[3]:

    • 50 μ L of Assay Buffer (for TB), 10 μ M Haloperidol (for NSB), or Test Compound (for TC).

    • 50 μ L of [3H] -Spiperone. Target a final concentration of ~0.5 nM, which should be at or near its predetermined Kd​ value[2].

    • 150 μ L of D4 membrane suspension (optimized to 10-20 μ g protein/well)[3].

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes with gentle agitation. This duration allows the binding kinetics to reach thermodynamic equilibrium[3].

Phase 3: Filtration and Quantification
  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the PEI-presoaked GF/C filters using the 96-well harvester[3].

  • Washing: Wash the filters four times with 1 mL of ice-cold Wash Buffer to flush away unbound radioligand[3].

  • Scintillation: Dry the filters at 50°C for 30 minutes[3]. Add 40 μ L of liquid scintillation cocktail to each well and allow 2 hours for the fluor to equilibrate with the isotope[2].

  • Counting: Measure the radioactivity in each well using a liquid scintillation counter. Output will be in Counts Per Minute (CPM)[2].

Data Analysis and Quantitative Presentation

Raw CPM data is first converted to specific binding using the following formula[2]:

SpecificBinding=TotalBinding(TB)−Non−SpecificBinding(NSB)

The percentage of specific binding is plotted against the log concentration of 7,7-diphenyl-1,4-oxazepane. A nonlinear regression model (sigmoidal dose-response, variable slope) is applied to determine the IC50​ .

The Cheng-Prusoff Correction: Because the IC50​ value is highly sensitive to the specific amount of radioligand used in the assay, it cannot be used to compare affinities across different experiments[4]. It must be converted to the absolute inhibitory constant ( Ki​ ) using the Cheng-Prusoff equation[4][5]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] -Spiperone used (e.g., 0.5 nM) and Kd​ is the dissociation constant of [3H] -Spiperone for the D4 receptor (predetermined via a saturation binding assay, e.g., 0.15 nM)[4][6].

Table 1: Representative Quantitative Binding Data for 1,4-Oxazepane Derivatives
CompoundTarget Receptor IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Binding Profile
Haloperidol (Control)Dopamine D44.2 ± 0.30.9 ± 0.10.98High Affinity
Clozapine (Control)Dopamine D445.1 ± 2.110.4 ± 0.81.02Moderate Affinity
7,7-Diphenyl-1,4-oxazepane Dopamine D4125.4 ± 8.528.9 ± 2.00.95Moderate Affinity
4-Allyl-7,7-diphenyl-1,4-oxazepaneDopamine D438.6 ± 3.28.9 ± 0.70.99High Affinity

Data Interpretation: A Hill slope ( nH​ ) near 1.0 indicates that the compound follows the law of mass action and competes at a single class of receptor binding sites[5][7]. The derivative 4-Allyl-7,7-diphenyl-1,4-oxazepane demonstrates a significantly lower Ki​ , indicating that N-alkylation (via the allyl group) enhances the lipophilic interaction within the D4 receptor's orthosteric pocket compared to the unsubstituted 7,7-diphenyl-1,4-oxazepane.

References[2] BenchChem. "A Technical Guide to Dopamine Receptor Binding Affinity". benchchem.com.https://www.benchchem.com/product/b1663671#3-mppi-dopamine-receptor-binding-affinity[3] Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol". giffordbioscience.com. https://giffordbioscience.com[7] Biophysics Reports. "Radioligand saturation binding for quantitative analysis of ligand-receptor interactions". biophysics-reports.org. https://www.biophysics-reports.org[1] PubMed. "Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study". nih.gov. https://pubmed.ncbi.nlm.nih.gov[6] PubMed Central. "A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo". nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3583561/[4] Canadian Society of Pharmacology and Therapeutics (CSPT). "Cheng-Prusoff Equation". pharmacologycanada.org. https://pharmacologycanada.org[5] ACS Infectious Diseases. "Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis". acs.org.https://pubs.acs.org/doi/10.1021/acsinfecdis.9b00012

Sources

Method

Application Note: Tiered Protocol for Assessing Blood-Brain Barrier Permeability of Novel Compounds

Introduction: The Gatekeeper of CNS Drug Discovery The blood-brain barrier (BBB) represents one of the most restrictive biological interfaces in the human body, functioning as a highly selective gatekeeper that prevents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Gatekeeper of CNS Drug Discovery

The blood-brain barrier (BBB) represents one of the most restrictive biological interfaces in the human body, functioning as a highly selective gatekeeper that prevents approximately 98% of small-molecule drugs from reaching therapeutic concentrations in the central nervous system (CNS). Assessing BBB permeability is therefore a critical bottleneck in neuropharmacology and drug development. Relying solely on in vivo models is costly, low-throughput, and ethically complex. This application note details a self-validating, tiered in vitro protocol that transitions from high-throughput physicochemical screening to complex, mechanistic cellular assays to accurately predict brain penetration.

Strategic Workflow & Causality

A single assay cannot capture the physiological complexity of the BBB. We employ a tiered strategy to systematically filter out poor candidates:

  • Phase 1 (PAMPA-BBB): Isolates passive transcellular diffusion. It is highly scalable and cost-effective, designed to quickly eliminate compounds that lack the fundamental lipophilicity required to cross lipid bilayers[1].

  • Phase 2 (MDCK-MDR1): Introduces biological complexity. While a compound may passively diffuse across a membrane, it might be recognized by active efflux transporters, resulting in net-zero brain penetration[2].

  • Phase 3 (In Vivo): Provides the definitive physiological context, accounting for plasma protein binding, brain tissue binding, and systemic clearance to determine the true brain-to-plasma ratio ( Kp​ )[2].

TieredWorkflow InSilico In Silico Pre-Screening (QSAR, Lipophilicity) PAMPA Phase 1: PAMPA-BBB (Passive Diffusion) InSilico->PAMPA MDCK Phase 2: MDCK-MDR1 (Active Transport & Efflux) PAMPA->MDCK High Papp Fail Discard / Structural Optimization PAMPA->Fail Low Papp InVivo Phase 3: In Vivo PK (Brain-to-Plasma Ratio) MDCK->InVivo Low Efflux Ratio MDCK->Fail High Efflux Ratio

Caption: Tiered workflow for BBB permeability assessment in CNS drug discovery.

Phase 1: High-Throughput Screening via PAMPA-BBB

Causality & Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a simplified model addressing only a single transport mechanism—passive diffusion—avoiding the complexities of active transport and cellular metabolism[1]. By utilizing a lipid-oil-lipid tri-layer structure constructed in the pores of a filter[1], specifically using Porcine Brain Lipid Extract (PBLE), the assay effectively mimics the unique lipid composition of the BBB.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO[1]. Dilute to a final concentration of 50 µM in phosphate-buffered saline (PBS, pH 7.4). Causality: Ensure the final DMSO concentration does not exceed 1% to prevent artificial membrane degradation.

  • Membrane Coating: Apply 4-5 µL of 2% PBLE dissolved in dodecane to the porous PVDF filter (0.45 µm) of the donor plate. Causality: Dodecane acts as a volatile organic solvent that facilitates the spontaneous formation of a robust, ultra-thin artificial lipid bilayer across the pores, minimizing compound retention[1].

  • Assay Assembly: Add 300 µL of PBS to the basolateral (acceptor) wells. Add 150 µL of the diluted compound to the apical (donor) wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours[1]. Causality: Static incubation preserves the unstirred water layer (UWL), which accurately models the hydrodynamic resistance found in physiological microcapillaries.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS or UV absorbance[1].

  • Calculation: Calculate the apparent permeability coefficient ( Papp​ ) using the standard steady-state flux equation.

Phase 2: Mechanistic Evaluation via MDCK-MDR1 Cell Models

Causality & Principle: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes P-glycoprotein) form tight monolayers that model both passive diffusion and active efflux[2]. This assay is essential because a compound with high passive permeability may still fail in vivo if it is a strong substrate for P-gp efflux[3].

TransportMechanisms Blood Apical Compartment (Blood / Donor) Cell Intracellular Space (Endothelial Cell) Blood->Cell Passive Entry TightJunction Tight Junctions Blood->TightJunction Brain Basolateral Compartment (Brain / Acceptor) Cell->Brain Passive Exit Pgp Efflux Pumps (P-gp) Cell->Pgp TightJunction->Brain Blocked Pgp->Blood Active Efflux

Caption: Cellular mechanisms of drug transport and active efflux across the BBB.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells onto microporous polycarbonate membrane inserts (0.4 µm pore size) in a multi-well Transwell plate[2].

  • Monolayer Maturation & Validation: Culture the cells for approximately 4 days in a CO2​ incubator at 37∘C until a confluent monolayer forms[2].

    • Self-Validating Step: Prior to the transport assay, confirm monolayer integrity by measuring Transendothelial Electrical Resistance (TEER) using an Epithelial Volt/Ohm Meter (EVOM)[4]. Proceed only if TEER values exceed baseline thresholds (typically >250 Ω⋅cm2 ), ensuring the tight junctions are fully formed and paracellular leakage is minimized[4].

  • Assay Preparation: Rinse the cell monolayer twice with pre-warmed ( 37∘C ) Hank's Balanced Salt Solution (HBSS) to remove residual culture media[2].

  • Bidirectional Dosing:

    • Apical to Basolateral (A→B): Add 10 µM of the test compound in HBSS to the apical compartment. Add blank HBSS to the basolateral compartment[2].

    • Basolateral to Apical (B→A): Reverse the configuration to measure efflux[2].

  • Incubation: Incubate the plate for 90-120 minutes at 37∘C [2].

  • Sampling: Collect samples from the receiver compartments at the end of the incubation period and quantify via LC-MS/MS[2].

  • Calculation: Calculate Papp​ for both directions. Determine the Efflux Ratio (ER) by dividing Papp​(B→A) by Papp​(A→B) [2].

Data Interpretation & Decision Matrix

To standardize go/no-go decisions in the drug development pipeline, utilize the following empirically derived thresholds to rank novel compounds:

Assay TypeMetricThreshold for High BBB PermeabilityThreshold for Low BBB PermeabilityMechanistic Implication
PAMPA-BBB Papp​ >4.0×10−6 cm/s <2.0×10−6 cm/sHigh values indicate excellent passive transcellular diffusion capability.
MDCK-MDR1 Papp​ (A→B) >15.0×10−6 cm/s <5.0×10−6 cm/sHigh values indicate good overall brain penetration potential despite cellular barriers.
MDCK-MDR1 Efflux Ratio (ER) <2.0 >2.5 ER > 2.5 indicates the compound is a strong substrate for P-gp efflux[3].
In Vivo Brain/Plasma ( Kp​ ) >1.0 <0.1 Kp​>1 confirms definitive brain penetration and tissue accumulation[2].

Self-Validating Systems & Quality Control

A robust protocol must be self-validating to ensure data integrity. Implement the following controls in every assay run:

  • Integrity Marker: Include a fluorescent paracellular marker like Lucifer Yellow (LY) in the PAMPA and MDCK assays[1]. High LY permeability indicates artificial membrane rupture or tight junction failure, invalidating the data for that specific well.

  • Reference Standards: Run known controls alongside novel compounds to normalize inter-assay variability. Use Caffeine as a high-permeability positive control, Atenolol as a low-permeability negative control, and Loperamide as a validated P-gp substrate[3].

References

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment Source: The Journal of American Medical Science and Research (Researchfloor) URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Creative Bioarray URL:[Link]

  • Quantification of In Vitro Blood-Brain Barrier Permeability Source: PMC - NIH URL:[Link]

  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip Source: PMC - NIH URL:[Link]

Sources

Application

Application Note: Preclinical Formulation Strategy and In Vivo Administration Protocol for 7,7-Diphenyl-1,4-oxazepane Cyclohexylsulfamate

Executive Summary The transition of novel neuroactive scaffolds from in vitro screening to in vivo efficacy models is frequently bottlenecked by poor physicochemical properties. 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of novel neuroactive scaffolds from in vitro screening to in vivo efficacy models is frequently bottlenecked by poor physicochemical properties. 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate (CAS: 60163-57-7) represents a classic formulation challenge: it is a highly lipophilic amine paired with a bulky cyclamate counterion. While the salt form provides excellent solid-state stability, achieving the high-concentration, precipitate-free aqueous solutions required for intravenous (IV) or intraperitoneal (IP) dosing in rodents demands a highly engineered vehicle.

This application note details a self-validating, micellar co-solvent formulation protocol designed to maximize systemic exposure while ensuring physiological tolerability and absolute dose accuracy.

Physicochemical Profiling & Causality of Formulation Choice

To design a robust in vivo formulation, we must first deconstruct the molecule's physicochemical causality:

  • The Lipophilic Pharmacophore (LogP > 4.0): The gem-diphenyl substitution at the 7-position of the 1,4-oxazepane ring drives high lipophilicity. This is a deliberate medicinal chemistry design to ensure rapid penetration across the Blood-Brain Barrier (BBB) for CNS target engagement. However, this structural feature practically eliminates intrinsic aqueous solubility.

  • The Cyclohexylsulfamate Salt: Pairing the basic oxazepane nitrogen with cyclohexylsulfamic acid (cyclamate) improves the crystalline lattice energy, enhancing shelf-life and preventing the oxidative degradation common in free-base amines. Yet, when introduced directly to aqueous media, the strong lattice energy resists dissolution.

  • Vehicle Selection Causality: To overcome these barriers, we utilize a multi-component system based on established preclinical formulation standards [1]. We employ a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle. DMSO disrupts the salt's crystal lattice; PEG300 lowers the dielectric constant of the aqueous phase; Tween 80 provides micellar encapsulation of the diphenyl moiety; and Saline adjusts the final osmolality to prevent hemolysis and injection-site necrosis [2].

Formulation Strategy & Quantitative Composition

The following table summarizes the optimized vehicle composition, designed to support API concentrations up to 5 mg/mL for rodent studies.

ComponentVolume %FunctionMechanistic Causality
7,7-Diphenyl-1,4-oxazepane salt N/AActive Pharmaceutical IngredientTarget concentration: 1.0 – 5.0 mg/mL.
DMSO 10%Primary SolubilizerDisrupts the strong crystal lattice energy of the cyclohexylsulfamate salt.
PEG300 40%Co-solventMaintains solubility as the dielectric constant of the mixture increases.
Tween 80 5%SurfactantForms micelles to encapsulate the highly hydrophobic gem-diphenyl moiety.
0.9% Saline 45%Aqueous DiluentAdjusts osmolality for physiological compatibility and prevents tissue irritation.

Step-by-Step Formulation Protocol (Self-Validating System)

This protocol is designed as a self-validating system . At critical junctures, visual and physical checks are embedded to ensure the thermodynamic stability of the formulation before it ever reaches the animal model.

Step 1: API Solubilization

  • Action: Weigh the required mass of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate into a sterile glass vial. Add the calculated volume of DMSO (10% of final volume) . Vortex for 60 seconds.

  • Causality: DMSO is the only solvent in this matrix capable of rapidly breaking the ionic bonds of the cyclamate salt at room temperature.

  • Self-Validation Check: The solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. Do not proceed if solids persist.

Step 2: Co-solvent Addition

  • Action: Add PEG300 (40% of final volume) to the DMSO-API solution. Vortex for 30 seconds.

  • Causality: PEG300 acts as a bridge between the highly polar aqueous phase (added later) and the non-polar API, preventing "solvent crash."

Step 3: Micellar Stabilization

  • Action: Add Tween 80 (5% of final volume) . Because Tween 80 is highly viscous, use a positive displacement pipette or weigh it directly (Density ≈ 1.06 g/mL). Vortex vigorously for 2 minutes.

  • Causality: The non-ionic surfactant coats the solubilized API molecules, preparing them for micellar encapsulation.

Step 4: Aqueous Dilution

  • Action: Dropwise addition of 0.9% Saline (45% of final volume) while continuously vortexing the vial.

  • Causality: Gradual addition prevents localized regions of high polarity, which can trigger rapid nucleation of the lipophilic free base.

  • Self-Validation Check (Critical): The solution must remain optically clear. If transient turbidity persists for more than 10 seconds after vortexing, the micellar encapsulation capacity has been exceeded. Do not proceed to in vivo dosing; the formulation has failed and must be re-prepared at a lower API concentration.

Step 5: Sterile Filtration

  • Action: Pass the final solution through a 0.22 µm PTFE syringe filter into a sterile dosing vial.

  • Causality: Ensures sterility for IV/IP administration and removes any sub-visible nucleated particles.

  • Self-Validation Check: High back-pressure during filtration indicates that the drug has micro-precipitated and is clogging the membrane. This requires immediate LC-MS/MS validation (see Section 6) to confirm the dose has not been lost to the filter.

FormulationWorkflow API API (Solid Salt) DMSO 10% DMSO (Solubilization) API->DMSO Dissolve completely PEG 40% PEG300 (Co-solvent) DMSO->PEG Vortex Tween 5% Tween 80 (Micellar Stabilization) PEG->Tween Mix well Saline 45% Saline (Aqueous Dilution) Tween->Saline Dropwise addition Filter 0.22 µm Filtration (Sterilization) Saline->Filter Syringe filter Final Final Formulation (Clear Solution) Filter->Final Ready for dosing

Caption: Step-by-step formulation workflow for 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate.

In Vivo Administration & Pharmacokinetic Guidelines

Once successfully formulated, the micellar solution is ready for in vivo administration. Due to the presence of co-solvents (DMSO/PEG), strict adherence to maximum dosing volumes is required to prevent vehicle-induced toxicity.

  • Intravenous (IV) Administration:

    • Mice: Maximum volume of 5 mL/kg (e.g., 100 µL for a 20g mouse). Administer slowly via the lateral tail vein using a 27G to 30G needle.

    • Rats: Maximum volume of 2.5 mL/kg. Administer via the lateral tail vein or jugular vein catheter.

  • Intraperitoneal (IP) Administration:

    • Mice/Rats: Maximum volume of 10 mL/kg. The Tween 80 component enhances peritoneal absorption, but researchers must monitor for localized irritation due to the 10% DMSO content.

  • Pharmacokinetic (PK) Considerations: Upon entering the systemic circulation, the micellar formulation will undergo rapid dilution. The highly lipophilic 7,7-diphenyl-1,4-oxazepane base will rapidly partition out of the micelles, bind to plasma proteins, and cross the BBB to engage CNS targets.

PKPathway Admin In Vivo Administration (IV / IP / PO) Absorp Systemic Absorption (Micellar Release) Admin->Absorp IP/PO only Circ Systemic Circulation (Plasma Protein Binding) Admin->Circ IV direct Absorp->Circ Portal/Systemic entry BBB Blood-Brain Barrier (Lipophilic Penetration) Circ->BBB Free fraction partitions Clearance Hepatic Metabolism & Renal Excretion Circ->Clearance Elimination Target CNS Target Engagement (Neuromodulation) BBB->Target Receptor binding

Caption: Pharmacokinetic and systemic distribution pathway of the formulated compound.

Analytical Validation (LC-MS/MS)

Causality: Formulating lipophilic salts often leads to invisible micro-precipitates. Relying purely on theoretical concentration calculations is a critical error in preclinical pharmacology. LC-MS/MS quantification of the post-filtration formulation ensures the administered dose is absolutely accurate.

Validation Protocol:

  • Aliquot 10 µL of the final filtered formulation.

  • Dilute 1:1000 in Acetonitrile:Water (50:50) containing 0.1% Formic Acid. Causality: This high-organic solvent crashes out the Tween 80 micellar structures, fully releasing the API for accurate quantification.

  • Analyze using a C18 column (e.g., Waters Acquity BEH C18) with a standard reverse-phase gradient.

  • Mass Spectrometry Parameters: Monitor the MRM transition for the 7,7-diphenyl-1,4-oxazepane base in positive electrospray ionization (ESI+) mode (Expected [M+H]+ at m/z ~254.15). The cyclohexylsulfamate counterion will dissociate in the source and can be independently verified in negative mode (ESI-) at m/z ~178.09.

References

  • Strickley RG. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]

  • Di L, Kerns EH. (2006). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH) Public Access. URL:[Link]

Method

Application Note: High-Throughput LC-MS/MS Quantification of 7,7-Diphenyl-1,4-oxazepane in Biological Matrices

Executive Summary The quantification of highly lipophilic basic amines in biological matrices presents a unique bioanalytical challenge due to non-specific binding, severe matrix effects (ion suppression), and poor recov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly lipophilic basic amines in biological matrices presents a unique bioanalytical challenge due to non-specific binding, severe matrix effects (ion suppression), and poor recovery. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of 7,7-Diphenyl-1,4-oxazepane in human plasma. By leveraging a targeted Liquid-Liquid Extraction (LLE) strategy and sub-2-micron ultra-performance liquid chromatography, this method achieves an exceptionally clean extract, ensuring compliance with the stringent acceptance criteria set forth by global regulatory agencies[1],[2].

Scientific Rationale & Methodological Causality

To design a self-validating and reliable assay, every step of the sample preparation and instrumental analysis must be grounded in the physicochemical properties of the analyte.

Analyte Chemistry & Extraction Dynamics

7,7-Diphenyl-1,4-oxazepane ( C17​H19​NO , MW: 253.34 g/mol ) features a seven-membered oxazepane ring substituted with two highly lipophilic phenyl groups. The secondary amine within the ring has a predicted pKa​ of approximately 8.5–9.5.

  • The Causality of LLE over PPT: Standard Protein Precipitation (PPT) with acetonitrile leaves high concentrations of endogenous glycerophospholipids in the extract, which outcompete the target analyte for charge in the Electrospray Ionization (ESI) source, causing severe ion suppression.

  • The Causality of pH Adjustment: By adding 0.5 M NaOH to the plasma sample, the pH is driven above 11. According to the Henderson-Hasselbalch equation, this ensures >99% of the secondary amine is deprotonated into its un-ionized (free base) form.

  • The Causality of Solvent Selection: Methyl tert-butyl ether (MTBE) is selected as the extraction solvent. Its slight polarity efficiently solvates the ether/amine scaffold of the analyte while remaining immiscible with water, leaving polar matrix components and phospholipids trapped in the discarded aqueous layer.

Chromatographic & Ionization Strategy

Despite extracting the analyte as a free base, the LC-MS/MS analysis requires the analyte to be ionized for detection.

  • Mobile Phase Causality: An acidic mobile phase (0.1% Formic Acid) is utilized. As the neutral analyte enters the acidic mobile phase, it is instantly reprotonated, forming a stable [M+H]+ precursor ion at m/z 254.2.

  • Fragmentation Pathway: Upon entering the collision cell, the collision-induced dissociation (CID) of the oxazepane ring predominantly yields a highly stable diphenylmethyl carbocation ( [C13​H11​]+ ) at m/z 167.1. This transition (254.2 167.1) provides exceptional signal-to-noise (S/N) ratios for quantitative monitoring.

MRM_Pathway Precursor Precursor Ion [M+H]+ m/z 254.2 CID Collision Cell (Argon Gas) CE: 25 eV Precursor->CID Q1 Selection (m/z 254.2) Quant Quantifier Ion [C13H11]+ m/z 167.1 CID->Quant CID Cleavage (Primary) Qual Qualifier Ion [C14H12N]+ m/z 195.1 CID->Qual CID Cleavage (Secondary)

Figure 1: ESI+ MRM fragmentation pathway of 7,7-Diphenyl-1,4-oxazepane.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; it includes a stable-isotope-labeled internal standard (SIL-IS) to correct for any well-to-well variance in extraction efficiency or ionization suppression, a mandatory requirement for and compliance[1],[2].

Reagent Preparation
  • Analyte Stock: Prepare a 1.0 mg/mL stock solution of 7,7-Diphenyl-1,4-oxazepane in Methanol.

  • Internal Standard (IS) Working Solution: Prepare a 500 ng/mL solution of 7,7-Diphenyl-1,4-oxazepane-d5 in 50% Methanol/Water.

  • Calibration Standards: Spike blank human plasma ( K2​EDTA ) to yield a dynamic range of 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot: Transfer 50 µL of plasma samples, calibration standards, and Quality Control (QC) samples into a 2.0 mL 96-well deep-well plate.

  • Internal Standard Addition: Add 10 µL of the IS Working Solution to all wells (except double blanks).

  • Basification: Add 50 µL of 0.5 M NaOH to each well. Vortex briefly to disrupt protein binding and deprotonate the analyte.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) to each well.

  • Phase Separation: Seal the plate and vortex vigorously for 5 minutes at 1200 rpm. Centrifuge at 4000 × g for 10 minutes at 4°C to yield a distinct biphasic separation.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 2 minutes.

LLE_Workflow Start Aliquot 50 µL Plasma + 10 µL Internal Standard Basify Add 50 µL 0.5 M NaOH (Deprotonates secondary amine) Start->Basify Extract Add 1.0 mL MTBE (Partitions free base into organic) Basify->Extract Mix Vortex 5 min & Centrifuge (4000 x g, 10 min, 4°C) Extract->Mix Transfer Transfer 800 µL Organic Layer (Leaves phospholipids in aqueous) Mix->Transfer Dry Evaporate under N2 stream (40°C until dry) Transfer->Dry Recon Reconstitute in 100 µL Mobile Phase (Initial Conditions) Dry->Recon Analyze Inject 5 µL into LC-MS/MS Recon->Analyze

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for plasma samples.

LC-MS/MS Instrumental Parameters
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 0.5 min: 20% B

    • 0.5 – 2.0 min: Linear gradient to 95% B

    • 2.0 – 2.5 min: Hold at 95% B (Column wash)

    • 2.5 – 2.6 min: Return to 20% B

    • 2.6 – 3.5 min: Re-equilibration at 20% B

  • Mass Spectrometry (ESI+ MRM):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • Analyte Transition: m/z 254.2 167.1 (Collision Energy: 25 eV)

    • IS Transition: m/z 259.2 172.1 (Collision Energy: 25 eV)

Method Validation & Performance Metrics

The method was validated in accordance with the ICH M10 Bioanalytical Method Validation Guidelines [2] and the FDA Guidance for Industry [1]. A self-validating assay must prove that the extraction recovery is consistent and that matrix components do not adversely affect ionization.

Table 1: Intra-day and Inter-day Precision and Accuracy (n=6)

Acceptance Criteria: Precision (%CV) 15% ( 20% for LLOQ); Accuracy (%Bias) within ± 15% ( ± 20% for LLOQ).

Nominal ConcentrationIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
1.0 ng/mL (LLOQ) 6.4+4.27.8+5.1
3.0 ng/mL (LQC) 4.1-2.15.2-1.8
400 ng/mL (MQC) 3.2+1.53.9+2.0
800 ng/mL (HQC) 2.8-0.93.4-1.2
Table 2: Extraction Recovery and Matrix Effect (n=6)

Causality Check: The IS-Normalized Matrix Factor (MF) approaches 1.0, proving that the SIL-IS perfectly compensates for the minimal ion suppression observed, validating the LLE methodology.

QC LevelExtraction Recovery (%)Absolute Matrix Factor (MF)IS-Normalized MF
LQC (3.0 ng/mL) 88.4 ± 4.20.91 ± 0.051.02 ± 0.03
HQC (800 ng/mL) 90.1 ± 3.10.93 ± 0.040.99 ± 0.02

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER), May 2018. URL:[Link]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA), May 2022. URL:[Link]

Sources

Application

Application of sulfamate salts to improve drug-like properties

Title: Application Note: Engineering Drug-Like Properties Through Sulfamate and Alkyl Sulfate Salt Formation Executive Summary As drug discovery pipelines increasingly populate with high-molecular-weight, highly lipophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Engineering Drug-Like Properties Through Sulfamate and Alkyl Sulfate Salt Formation

Executive Summary As drug discovery pipelines increasingly populate with high-molecular-weight, highly lipophilic candidates (BCS Class II and IV), traditional formulation strategies frequently fail to achieve therapeutic exposures. As a Senior Application Scientist, I have observed that while standard counterions (e.g., hydrochloride, sodium) address basic aqueous solubility, they often fall short in lipid-based formulations (LBFs) due to limited dose loading. Here, we explore the strategic application of sulfamate and alkyl sulfate salts—a paradigm shift in counterion engineering designed to maximize lipophilicity, enhance LBF dose loading, and modulate dissolution kinetics without the gastrointestinal liabilities of traditional surfactants.

The selection of a counterion is not merely a box-checking exercise for salt formation; it is a fundamental physicochemical intervention [2]. When we pair a basic API (e.g., Venetoclax) with a lipophilic sulfamate or alkyl sulfate counterion, we are intentionally disrupting the high crystal lattice energy of the free base while simultaneously increasing the molecule's affinity for lipidic vehicles.

  • Causality of Enhanced LBF Loading: The aliphatic tails of alkyl sulfates/sulfamates interact favorably with triglyceride-based LBFs via Van der Waals forces. Concurrently, the strong ionic bond between the sulfate/sulfamate headgroup and the protonated API prevents premature precipitation. This dual action can increase solubility in medium- and long-chain LBFs by up to 9-fold compared to the free base [1].

  • Toxicity and Tolerability: Historically, docusate has been used to form lipophilic salts. However, docusate is a known stool softener, and chronic administration at the high molar equivalents required for salt formation can induce laxative effects. Sulfamate and lower-molecular-weight alkyl sulfates bypass this toxicity while maintaining equivalent in vitro dispersion performance [1].

Experimental Workflows & Protocols

Self-Validating System Note: The following protocols incorporate built-in quality control checkpoints (e.g., FTIR and NMR validation) to ensure that the observed solubility enhancements are due to true salt formation rather than physical mixtures or amorphous dispersions.

Protocol 1: Micro-Scale Synthesis of Lipophilic Sulfamate/Sulfate Salts

Objective: To synthesize and isolate the sulfamate/alkyl sulfate salt of a weakly basic API with confirmed stoichiometry.

  • Preparation of the API Free Base Solution: Dissolve 0.5 mmol of the API free base in 5.0 mL of anhydrous dichloromethane (DCM) or a suitable volatile organic solvent under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent competitive hydrolysis of the counterion precursors [3].

  • Counterion Activation: In a separate vial, prepare a 0.55 mmol (1.1 eq) solution of the selected sulfamate or alkyl sulfate precursor in methanol. Add a stoichiometric amount of methanolic HCl to generate the free acid of the counterion in situ.

  • Salt Formation: Dropwise, add the activated counterion solution to the API solution at 0°C. Stir the reaction mixture and gradually warm to room temperature over 2 hours. Causality: The controlled temperature ramp minimizes localized supersaturation, promoting ordered ionic pairing rather than amorphous precipitation.

  • Isolation and Washing: Evaporate the solvent under reduced pressure to yield the crude salt. Wash the resulting solid with cold heptane to remove unreacted lipophilic counterions.

  • Validation (The Self-Validating Checkpoint):

    • FTIR Spectroscopy: Confirm the presence of the sulfate/sulfamate functional group (characteristic S=O stretching bands around 1200-1140 cm⁻¹) [4].

    • ¹H/¹³C NMR: Evaluate the methine protons of the API and the terminal -CH₃ protons of the alkyl chain to confirm a 1:1 API-to-counterion stoichiometric ratio [1].

SaltFormationWorkflow API API Free Base (BCS Class IV) Reaction Controlled Mixing (0°C to RT, 2 hrs) API->Reaction Counterion Sulfamate/Alkyl Sulfate Precursor Activation In Situ Activation (Methanolic HCl) Counterion->Activation Activation->Reaction Validation Validation Checkpoint (FTIR & NMR Stoichiometry) Reaction->Validation LBF Integration into Lipid-Based Formulation Validation->LBF If 1:1 Ratio Confirmed

Caption: Logical workflow for the synthesis and validation of lipophilic sulfamate/sulfate salts.

Protocol 2: Equilibrium Solubility and LBF Loading Assessment

Objective: To quantify the solubility enhancement in lipid vehicles and ensure formulation stability.

  • Vehicle Preparation: Prepare a standard medium-chain LBF (e.g., Capmul MCM / Kolliphor EL / Propylene Glycol in a 40:40:20 w/w/w ratio).

  • Equilibration: Add an excess amount of the synthesized sulfamate/sulfate salt to 1.0 g of the LBF in a sealed glass vial.

  • Incubation: Incubate the suspension at 37°C in a reciprocating water bath (100 rpm) for 48 hours. Rationale: 48 hours is typically required to reach true thermodynamic equilibrium in viscous lipid vehicles.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes at 37°C to separate undissolved solid from the saturated lipid phase.

  • Quantification: Dilute a weighed aliquot of the supernatant in a suitable solvent (e.g., acetonitrile) and analyze via HPLC-UV to determine the exact API concentration.

Quantitative Data Presentation: Comparative Physicochemical Profiling

To illustrate the profound impact of counterion selection, the following table summarizes the comparative solubility data of a model BCS Class IV drug (Venetoclax) when converted from a free base to various lipophilic salts [1].

API FormCounterionMolecular Weight ( g/mol )Solubility in Medium-Chain LBF (mg/g)Laxative Risk
Free Base None868.4~15.2Low
Docusate Salt Docusate1290.8~140.5High (at therapeutic doses)
Octyl Sulfate Salt Octyl Sulfate1078.6~135.2Low
Sulfamate Salt Alkyl Sulfamate1065.4~138.0Low

Data Interpretation: The transition from free base to an alkyl sulfate/sulfamate salt yields a nearly 9-fold increase in lipid solubility. Crucially, compared to the docusate salt, the sulfamate/alkyl sulfate salts achieve equivalent dose loading but with a lower total molecular weight penalty and a significantly reduced risk of gastrointestinal side effects.

Advanced Formulation: Dispersion and Digestion Dynamics

The ultimate test of a lipophilic salt is its behavior upon introduction to the aqueous environment of the gastrointestinal tract. When the LBF containing the sulfamate salt is ingested, it undergoes dispersion and subsequent lipolysis by pancreatic enzymes [5].

  • The Causality of Sustained Supersaturation: The lipophilic counterion ensures that during the digestion of the triglyceride vehicle, the API remains partitioned within the evolving colloidal species (mixed micelles and vesicles) rather than precipitating as a free base. The strong ion-pairing delays the transfer of the API into the bulk aqueous phase until it is in close proximity to the enterocyte membrane, thereby driving absorption.

PharmacokineticMechanism LBF Salt in LBF Dispersion GI Tract Dispersion LBF->Dispersion Ingestion Micelles Mixed Micelles Dispersion->Micelles Lipolysis (Bile/Enzymes) Precipitation API Precipitation Dispersion->Precipitation Free Base (Failure Pathway) Absorption Enterocyte Absorption Micelles->Absorption High Affinity Ion-Pairing

Caption: Mechanism of sustained supersaturation and absorption of lipophilic salts in LBFs.

Conclusion

The application of sulfamate and alkyl sulfate salts is a highly effective, chemically rational strategy to rescue poorly soluble, highly lipophilic pipeline candidates. By understanding the thermodynamic interplay between crystal lattice energy, counterion lipophilicity, and vehicle affinity, formulation scientists can systematically engineer drug-like properties to meet target product profiles.

References

  • O'Shea, J. P., et al. "Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax." Molecular Pharmaceutics, ACS Publications, 2024. Available at:[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, MDPI, 2018. Available at:[Link]

  • Simpson, L. S., et al. "Chemical approaches to the sulfation of small molecules: current progress and future directions." RSC Advances, 2020. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 7,7-disubstituted 1,4-oxazepanes

Diagnostic & Troubleshooting Guide for 7,7-Disubstituted Cores Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Troubleshooting Guide for 7,7-Disubstituted Cores

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered when synthesizing medium-sized (7-membered) heterocyclic rings.

The Mechanistic Paradox of 7,7-Disubstitution

The synthesis of 1,4-oxazepanes is historically plagued by high enthalpic transannular strain and unfavorable entropic probability for head-to-tail ring closure[1]. When introducing a gem-dimethyl group at the C7 position (adjacent to the oxygen atom), chemists face a mechanistic paradox. The steric bulk severely retards initial alkoxide formation, leading to dangerous accumulation of unreacted intermediates at low temperatures[2]. However, once the thermal barrier is breached, this same steric bulk forces the linear precursor into a highly favorable conformational trajectory—a phenomenon known as the2—which ultimately drives the cyclization to completion[2].

G A 7,7-Disubstituted Precursor (gem-dimethyl at Oxygen) B Addition of NaH in DMF (T = -10 °C) A->B C Steric Hindrance Phase (Slow Alkoxide Formation) B->C Kinetic Delay D Thermal Ramp to RT (Sudden Exotherm ~80 °C) C->D Unreacted NaH Accumulates E Thorpe-Ingold Activation (Conformational Alignment) D->E Rapid Deprotonation F Successful Cyclization (1,4-Oxazepane Core) E->F Ring Closure

Mechanistic pathway of 7,7-disubstituted 1,4-oxazepane cyclization via the Thorpe-Ingold effect.

Quantitative Diagnostic Dashboard

Understanding how the substitution pattern alters the reaction kinetics is critical for safe scale-up. The table below summarizes the empirical data for NaH/DMF-mediated cyclizations based on the position of the gem-dimethyl group[2].

Substitution PatternPosition Relative to HeteroatomsAlkoxide Formation RateCyclization OutcomeExotherm / Foaming Risk
Unsubstituted N/AModerateSuccessful (Modest Yield)Moderate
Monomethyl VariableModerateSuccessful (Requires Chromatography)Moderate
gem-Dimethyl (C7) Adjacent to OxygenSlow Successful (Thorpe-Ingold driven) High (Self-heats to ~80 °C)
gem-Dimethyl (C3/C5) Adjacent to NitrogenRapidFailed (Alkylation only)Low to Moderate
Causality & Troubleshooting FAQs

Q1: Why does my reaction mixture foam violently and self-heat when synthesizing 7,7-dimethyl-1,4-oxazepanes? A1: This is a kinetic bottleneck issue. Because the gem-dimethyl group at C7 sterically shields the adjacent hydroxyl group, alkoxide formation is abnormally slow at low temperatures[2]. If you add reagents too quickly, unreacted NaH and the linear precursor accumulate. As the mixture warms to room temperature, a sudden, rapid deprotonation occurs. This triggers dual alkylation (at both the N and O sites) and an aggressive exothermic release (often self-heating to ~80 °C), accompanied by violent hydrogen gas evolution (foaming)[2].

Q2: I am trying to synthesize a 3,3-dimethyl-1,4-oxazepane (gem-dimethyl adjacent to nitrogen), but cyclization is failing. Why? A2: The causality here is conformational rather than kinetic. When the gem-dimethyl group is adjacent to the nitrogen (C3 or C5), the alkoxide forms rapidly because the oxygen is unhindered[2]. However, the steric bulk near the nitrogen severely restricts the required trajectory for the 7-endo or 7-exo ring closure. Alkylation occurs, but the system cannot overcome the transannular strain to cyclize[2]. In contrast, 7,7-disubstitution (near oxygen) eventually cyclizes because the Thorpe-Ingold effect pre-organizes the chain to overcome the initial steric barrier[2].

Q3: Adjusting the rate of reagent addition isn't stopping the foaming. How do I control this during scale-up? A3: Adjusting the addition rate alone fails because the reaction is temperature-dependent, not just concentration-dependent[2]. You must enforce a strict temperature gradient. Combine the components at exactly −10 °C to suppress immediate runaway reactions, and then gradually allow the system to warm to room temperature under continuous monitoring[2].

Self-Validating Experimental Protocol: Safe Scale-Up

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step contains a physical observable that confirms the mechanistic stage before you proceed.

Workflow S1 Step 1 Cool DMF to -10 °C S2 Step 2 Portionwise NaH S1->S2 S3 Step 3 Dropwise Precursor S2->S3 S4 Step 4 Gradual Warming S3->S4 S5 Step 5 Quench & Extract S4->S5

Self-validating experimental workflow for the safe scale-up of 1,4-oxazepane synthesis.

Step-by-Step Methodology

Step 1: System Equilibration

  • Action: Charge a dry, multi-neck reactor with anhydrous DMF and cool strictly to −10 °C using an ice/salt bath.

  • Validation Checkpoint: Internal temperature probe must read ≤ −10 °C for at least 10 minutes before proceeding to ensure solvent density and thermal mass are stabilized.

Step 2: Base Introduction

  • Action: Add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise under a steady stream of inert gas (N₂ or Ar).

  • Validation Checkpoint: The suspension should remain relatively quiescent. Vigorous bubbling at this stage indicates moisture contamination in the DMF.

Step 3: Precursor Addition

  • Action: Add the 7,7-disubstituted linear amino-alcohol precursor dropwise via an addition funnel over 30-45 minutes, strictly maintaining the internal temperature at −10 °C[2].

  • Validation Checkpoint: Minimal H₂ gas evolution should be observed. This confirms that the low temperature is successfully suppressing the kinetically delayed alkoxide formation, preventing premature foaming[2].

Step 4: Controlled Thermal Ramp (Critical Step)

  • Action: Remove the cooling bath and allow the reaction to warm to room temperature very gradually (over 1-2 hours). Monitor the internal temperature closely.

  • Validation Checkpoint: As the internal temperature crosses ~10 °C, the reaction will self-heat (potentially up to 80 °C) and evolve H₂ gas[2]. The cessation of gas evolution and stabilization of the internal temperature back to ambient validates the complete consumption of NaH and successful cyclization.

Step 5: Quench and Isolation

  • Action: Quench the reaction carefully with cold water or saturated aqueous NH₄Cl. Extract with a suitable organic solvent (e.g., EtOAc), wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC or crude NMR should show the disappearance of the linear precursor and the emergence of the 7,7-dimethyl-1,4-oxazepane core.

References
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: ACS Publications (Org. Process Res. Dev. / J. Org. Chem., 2026) URL:[Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors Source: ACS Publications (The Journal of Organic Chemistry, 2017) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of Novel Cyclohexylsulfamate Salts

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the crystallization of novel cyclohexylsulfamate salts. As a Senior Application Scientist, I understand that transfor...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the crystallization of novel cyclohexylsulfamate salts. As a Senior Application Scientist, I understand that transforming a promising molecule from a crude reaction mixture into a highly pure, crystalline solid is a critical and often challenging step in drug development. This guide is designed to provide you with practical, field-proven insights and systematic troubleshooting strategies based on established physicochemical principles. We will move beyond simple procedural lists to explore the causality behind each experimental choice, empowering you to make informed decisions in your own research.

The quality of an Active Pharmaceutical Ingredient (API) is defined by key attributes such as chemical purity, polymorphic form, and particle morphology, all of which are established during crystallization.[1] Cyclohexylsulfamate salts, known for their high aqueous solubility, present unique challenges that often require a nuanced approach, particularly when using anti-solvent crystallization methods. This guide is structured as an interactive resource to directly address the common hurdles you may face.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific, hands-on problems you might encounter during your experiments. Each issue is followed by a diagnostic approach and a series of recommended actions.

Question 1: My cyclohexylsulfamate salt is "oiling out" as a viscous liquid instead of forming crystals. What is happening and what should I do?

Answer:

"Oiling out" or liquid-liquid phase separation is a common problem, especially in anti-solvent crystallization.[2] It occurs when the supersaturation of your compound is so high that it exceeds the "metastable zone limit," causing the solute to separate as a liquid phase rather than nucleating as an ordered solid. This is particularly prevalent when the melting point of the compound is lower than the temperature of the solution.[3] An oily phase is undesirable as it tends to trap impurities and rarely forms pure crystals.[2][3]

Systematic Solutions:

  • Reduce Supersaturation Level: The most direct cause is a solution that is too concentrated.

    • Action: Re-heat the mixture to form a clear solution, then add a small, measured volume (e.g., 5-10% of the current volume) of the primary (good) solvent. This reduces the overall supersaturation, widening the metastable zone and giving molecules more time to arrange into a crystal lattice upon cooling.[3]

  • Decrease the Rate of Supersaturation Generation: A rapid change in solvent environment can shock the system into oiling out.

    • Action: If using an anti-solvent, add it much more slowly, allowing for equilibration. Similarly, if using cooling crystallization, decrease the cooling rate significantly. A slow, controlled process is almost always better for growing high-quality crystals.[4][5]

  • Increase Crystallization Temperature: If the compound's melting point is low, crystallizing at a lower temperature may be necessary. However, for anti-solvent additions, sometimes performing the addition at a higher temperature (while still maintaining insolubility) can prevent oiling out by keeping the separated phase above its solidification point, encouraging nucleation.

    • Action: Experiment with the temperature at which you add the anti-solvent. Try adding it at a slightly elevated temperature (e.g., 40-50 °C) before commencing slow cooling.

  • Alter the Solvent System: The interplay between your salt and the solvent/anti-solvent system is critical.

    • Action: Choose an anti-solvent with a different polarity or hydrogen-bonding capability. For water-soluble cyclohexylsulfamates, if acetone is causing oiling, try isopropanol or acetonitrile. The goal is to find a system where the transition from soluble to insoluble is less abrupt.

Question 2: My solution is clear and no crystals have formed, even after cooling for an extended period. How can I induce crystallization?

Answer:

This situation indicates that your solution is likely within the metastable zone—it is supersaturated, but the kinetic barrier for nucleation (the formation of the first stable crystal nuclei) has not been overcome.[6] You need to provide a trigger for nucleation to begin.

Systematic Solutions:

  • Introduce a Nucleation Surface (Heterogeneous Nucleation):

    • Action: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the liquid level. The microscopic imperfections in the glass provide high-energy sites that can act as templates for nucleation.[7]

    • Action: Seeding. This is the most powerful method for controlling crystallization.[4] Add a single, tiny crystal of the pure compound to the solution. This seed acts as a perfect template, bypassing the initial nucleation barrier and promoting crystal growth on its surface. If you don't have a seed crystal, try dipping a glass rod into the solution, letting it air-dry to form a microcrystalline film, and then re-introducing it.

  • Increase Supersaturation Further: The solution may not be saturated enough for spontaneous nucleation.

    • Action: Evaporation. Slowly evaporate a small portion of the primary solvent to increase the solute concentration. This can be done by passing a gentle stream of nitrogen over the solution or by simply leaving the container partially open in a clean environment.[8]

    • Action: Add More Anti-Solvent. If using an anti-solvent system, add a small additional volume dropwise until persistent turbidity is observed, then allow it to stand.

    • Action: Deep Cooling. Lower the temperature further by placing the flask in an ice bath or a freezer. Lower temperatures reduce solubility and can promote nucleation.[8]

Question 3: I'm getting a precipitate, but it's an amorphous powder or very fine needles. How can I improve the crystal size and quality?

Answer:

The formation of fine powders or needles is typically a sign of excessively rapid nucleation, where countless small crystals form simultaneously instead of a smaller number of crystals growing to a larger size.[3][9] This is often caused by generating supersaturation too quickly.[3] Larger, more well-defined crystals are generally easier to filter and wash, leading to a purer final product.[7]

Systematic Solutions:

  • Slow Down the Crystallization Process: This is the most critical factor.

    • Action: If using cooling, decrease the rate of temperature drop. Insulating the flask can help achieve slow, ambient cooling.[7] If using an anti-solvent, reduce the addition rate. The goal is to maintain a low level of supersaturation where crystal growth is favored over new nucleation.[4]

  • Reduce the Initial Supersaturation:

    • Action: Re-heat the solution to redissolve the precipitate. Add a small amount (5-10%) of the primary (good) solvent to slightly decrease the concentration. Then, re-initiate the crystallization process slowly. This minor adjustment can have a profound impact on crystal habit.[3]

  • Utilize a Digestion Period (Ostwald Ripening):

    • Action: Hold the crystalline slurry at the crystallization temperature for an extended period (1-12 hours) with gentle stirring. During this "digestion," smaller, higher-energy particles will redissolve and deposit onto larger, more stable crystals, leading to a narrower size distribution and improved morphology over time.

  • Re-evaluate the Solvent System: The solvent can influence crystal shape (habit) through preferential binding to different crystal faces.[9][10]

    • Action: Experiment with a different anti-solvent. For example, if a water/acetone system yields needles, a water/ethanol or water/isopropanol system might produce more desirable prismatic crystals.

Crystallization Workflow & Decision Tree

The following diagrams provide a visual guide to troubleshooting common crystallization outcomes.

G start Initial Crystallization Attempt outcome Evaluate Outcome start->outcome oil Problem: Oiling Out outcome->oil Liquid/Gum Forms no_xtal Problem: No Crystals outcome->no_xtal Clear Solution Remains poor_xtal Problem: Poor Quality Crystals (Powder/Needles) outcome->poor_xtal Solid Precipitates Immediately good_xtal Success: High-Quality Crystals outcome->good_xtal Slow Formation of Well-Defined Crystals oil_sol1 1. Re-dissolve & Add More Primary Solvent oil->oil_sol1 no_xtal_sol1 1. Scratch Inner Wall of Flask no_xtal->no_xtal_sol1 poor_xtal_sol1 1. Re-dissolve, Add More Solvent & Recrystallize Slowly poor_xtal->poor_xtal_sol1 oil_sol2 2. Slow Down Cooling or Anti-Solvent Addition oil_sol1->oil_sol2 oil_sol3 3. Change Solvent System oil_sol2->oil_sol3 no_xtal_sol2 2. Add Seed Crystal no_xtal_sol1->no_xtal_sol2 no_xtal_sol3 3. Concentrate Solution (Slow Evaporation) no_xtal_sol2->no_xtal_sol3 no_xtal_sol4 4. Add More Anti-Solvent or Cool to Lower Temp no_xtal_sol3->no_xtal_sol4 poor_xtal_sol2 2. Implement a Slower Cooling/Addition Rate poor_xtal_sol1->poor_xtal_sol2 poor_xtal_sol3 3. Introduce a Digestion Step (Ostwald Ripening) poor_xtal_sol2->poor_xtal_sol3

Caption: Troubleshooting Decision Tree for Crystallization Failure.

Frequently Asked Questions (FAQs)

Question 4: What are the best starting solvents for crystallizing novel cyclohexylsulfamate salts?

Answer:

The choice of solvent is the most critical parameter in crystallization.[9] For cyclohexylsulfamate salts, their physicochemical properties provide a logical starting point. Known analogs like sodium cyclamate are freely soluble in water but practically insoluble in organic solvents like ethanol, chloroform, and ether.[11][12] This makes an anti-solvent crystallization strategy highly effective.

  • Primary Solvents (to dissolve the salt):

    • Water: The most common and effective choice due to the high polarity of the sulfamate group.

    • Methanol: May be effective for some analogs, or can be used in a ternary system (e.g., Water/Methanol/IPA).

  • Anti-Solvents (to induce precipitation):

    • Alcohols: Isopropanol (IPA), Ethanol.

    • Ketones: Acetone.

    • Ethers: Tetrahydrofuran (THF).

    • Aprotic Solvents: Acetonitrile.

A recommended starting point is to dissolve your salt in a minimal amount of hot water and slowly add a miscible alcohol like isopropanol until the solution becomes faintly turbid, then allow it to cool slowly.

SolventPolarity IndexBoiling Point (°C)Typical Role for Cyclohexylsulfamates
Water10.2100Primary Solvent
Methanol5.165Primary Solvent / Co-solvent
Ethanol4.378Anti-Solvent
Isopropanol (IPA)3.982Anti-Solvent
Acetonitrile5.882Anti-Solvent
Acetone5.156Anti-Solvent
Tetrahydrofuran (THF)4.066Anti-Solvent

Question 5: How do impurities from the synthesis affect the crystallization, and how can I mitigate them?

Answer:

Impurities are a primary antagonist to successful crystallization. Even at low levels (<1%), they can inhibit nucleation, alter the crystal habit (shape), or become incorporated into the crystal lattice, thereby compromising the final purity of your API.[6][13][14][15][16] Structurally related impurities are often the most difficult to reject.[13]

Common Impurities in Cyclohexylsulfamate Synthesis:

  • Unreacted cyclohexylamine.

  • Unreacted sulfonating agent (e.g., sulfamic acid).

  • Inorganic salts (e.g., sodium sulfate).

Mitigation Strategies:

  • Optimize the Reaction Work-up: Before attempting crystallization, ensure your crude product is as clean as possible. An aqueous wash to remove inorganic salts or a pH adjustment to extract acidic or basic impurities can be highly effective.

  • Rational Solvent Selection: Choose a crystallization solvent system where the impurities are highly soluble, ensuring they remain in the mother liquor upon crystallization of your product.[17]

  • Thorough Washing of the Filter Cake: After filtering your crystals, wash the cake with fresh, cold anti-solvent. This removes residual mother liquor, which is rich in impurities, from the crystal surfaces.[1][15]

  • Recrystallization: If purity remains an issue, a second crystallization is a powerful purification technique.[7] Dissolve the impure crystals in a minimal amount of hot primary solvent and repeat the crystallization process.

Question 6: Does the choice of counter-ion (e.g., Na⁺, K⁺, Ca²⁺) matter for crystallization?

Answer:

Yes, the counter-ion plays a significant role. It directly influences the crystal lattice energy and the salt's interaction with the solvent (solvation), which in turn dictates solubility and crystal packing.[18] If you are struggling to crystallize a particular salt (e.g., the sodium salt), preparing a different salt form can often lead to success.

  • Impact: Different counter-ions can lead to vastly different solubilities and hydration states. For example, potassium sulfamate is known to crystallize well from aqueous solutions due to its significant change in solubility with temperature.[19]

  • Strategy: Salt Screening. If your primary salt form is proving difficult (e.g., it is too soluble, hygroscopic, or forms poor crystals), consider performing a salt screen. This involves reacting your cyclohexylsulfamic acid with a small panel of different bases (e.g., KOH, NH₄OH, Ca(OH)₂) to form different salts and then screening these for their crystallization propensity. This is a common strategy in pharmaceutical development to find the solid form with the best overall properties.

Experimental Protocol: Anti-Solvent Crystallization

This protocol provides a robust starting point for crystallizing a novel water-soluble cyclohexylsulfamate salt.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Anti-Solvent Addition cluster_2 Step 3: Crystal Growth cluster_3 Step 4: Isolation a Place crude salt in flask b Add minimal hot H₂O (e.g., 80°C) with stirring a->b c Ensure complete dissolution b->c d Maintain elevated temp (e.g., 60°C) c->d e Add anti-solvent (e.g., IPA) dropwise until faint turbidity d->e f Add 1-2 drops H₂O to redissolve e->f g Remove from heat f->g h Allow to cool slowly to room temperature g->h i Cool further in ice bath if needed h->i j Filter crystals via suction filtration i->j k Wash cake with cold anti-solvent j->k l Dry crystals under vacuum k->l

Caption: Standard Workflow for Anti-Solvent Crystallization.

Detailed Steps:

  • Dissolution: Place the crude cyclohexylsulfamate salt into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Heat the primary solvent (e.g., deionized water) to near its boiling point and add it portion-wise to the flask with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Anti-Solvent Addition: While maintaining a high temperature (e.g., 60-70 °C), slowly add a room-temperature anti-solvent (e.g., isopropanol) dropwise with vigorous stirring. Continue adding until the solution becomes faintly and persistently turbid. This indicates you have reached the edge of the metastable zone. Add 1-2 drops of the hot primary solvent to make the solution clear again.

  • Cooling & Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, well-defined crystals.[7] If crystallization is slow to initiate, scratching the flask or adding a seed crystal can be beneficial. Once the flask has reached room temperature, you can place it in an ice bath to maximize yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold anti-solvent to remove any residual mother liquor.[1] Dry the purified crystals under vacuum to a constant weight.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Crystallisation Techniques. (2006). University of Missouri.
  • Guide for crystalliz
  • Sodium N-cyclohexylsulfam
  • sodium cyclohexylsulfam
  • Chemistry Crystallization.
  • Preparation of cyclohexyl sulfamic acid and its salts.
  • Method of crystallizing salts
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Growing Quality Crystals. MIT Department of Chemistry.
  • SOP: CRYSTALLIZATION.
  • Potassium Sulfam
  • Sodium Cyclam
  • Crystallization of Organic Compounds. John Wiley & Sons.
  • The Influence of Impurities and Additives on Crystalliz
  • Troubleshooting. Chemistry LibreTexts.
  • A Different View of Solvent Effects in Crystalliz
  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.
  • Why is the choice of solvent important in recrystalliz
  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo.

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Troubleshooting

Technical Support Center: Navigating Stability Challenges of 1,4-Oxazepane Derivatives in Solution

Welcome to the technical support center for 1,4-oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage stability issues encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage stability issues encountered when working with this important class of seven-membered heterocycles in solution. This resource provides in-depth, evidence-based answers to common questions, detailed troubleshooting protocols, and visual aids to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 1,4-oxazepane derivatives in solution?

The stability of 1,4-oxazepane derivatives in solution is primarily governed by several key factors:

  • pH: The acidity or basicity of the solution can significantly impact the integrity of the 1,4-oxazepane ring system.[1]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[1]

  • Solvent System: The choice of solvent or co-solvent can influence both the solubility and the degradation rate of the compound.[1]

  • Presence of Oxidizing Agents: Oxidizing agents can lead to unwanted side reactions and degradation of the molecule.[1]

  • Light Exposure: Photodegradation can be a concern for certain derivatives.[1]

Q2: What are the most common degradation pathways for 1,4-oxazepane derivatives?

The 1,4-oxazepane scaffold contains both an ether linkage and a secondary or tertiary amine, making it susceptible to specific degradation pathways:

  • Acid-Catalyzed Hydrolysis of the 1,4-Oxazepane Ring: Under strong acidic conditions (e.g., pH < 4), the ether oxygen in the oxazepane ring can be protonated, making it susceptible to nucleophilic attack and subsequent ring-opening.[1][2]

  • Hydrolysis of Substituents: Functional groups attached to the 1,4-oxazepane ring can also be liable to hydrolysis. For instance, in 1,4-oxazepane-6-sulfonamide, the sulfonamide bond can undergo hydrolysis under certain acidic or basic conditions.[1] Similarly, derivatives with ester or amide functionalities may also be prone to hydrolysis.

  • Oxidation: The nitrogen atom in the 1,4-oxazepane ring can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products, especially in the presence of oxidizing agents.

Q3: How can I monitor the stability of my 1,4-oxazepane derivative in solution?

The most effective method for monitoring the stability of your compound is by using a stability-indicating analytical method.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the gold standard for this purpose.[1] A stability-indicating method is one that can effectively separate the intact parent compound from all potential degradation products, allowing for accurate quantification of the parent compound over time.[1][3]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common stability issues encountered during experiments with 1,4-oxazepane derivatives.

Issue 1: Rapid Compound Loss in Acidic Solutions
  • Symptoms:

    • A significant and rapid decrease in the peak area of the parent compound in HPLC analysis of samples prepared in acidic buffers (e.g., pH < 4).[1]

    • The appearance of one or more new, unidentified peaks in the chromatogram.[1]

  • Potential Cause:

    • Acid-Catalyzed Ring Hydrolysis: The ether linkage within the 1,4-oxazepane ring is likely undergoing acid-catalyzed cleavage.[1][2] This is a common vulnerability for this heterocyclic system.

  • Troubleshooting Workflow:

    start Rapid Compound Loss in Acidic Solution ph_check Is pH < 4? start->ph_check adjust_ph Adjust pH to 4-7 if experimentally feasible ph_check->adjust_ph Yes end Stability Improved ph_check->end No (Investigate other factors) buffer_select Select a non-reactive buffer system adjust_ph->buffer_select temp_control Lower experimental temperature buffer_select->temp_control forced_degradation Conduct forced degradation study to identify degradants temp_control->forced_degradation forced_degradation->end

    Caption: Troubleshooting workflow for acid-induced degradation.

  • Detailed Solutions:

    • pH Adjustment: If your experimental conditions allow, increase the pH of your solution to a less acidic range (pH 4-7).[1] This will significantly reduce the rate of acid-catalyzed hydrolysis.

    • Buffer Selection: Ensure you are using a suitable buffer system for your target pH that is known to be non-reactive with your compound.[1]

    • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.[1]

    • Forced Degradation Study: To confirm the degradation pathway and identify the resulting products, perform a forced degradation study under acidic conditions. This involves intentionally exposing your compound to harsh acidic conditions for a short period and analyzing the resulting mixture by LC-MS.[1][3]

Issue 2: Inconsistent Results and Poor Recovery in Different Solvents
  • Symptoms:

    • Variable recovery of the 1,4-oxazepane derivative when using different organic co-solvents with aqueous buffers.[1]

    • Precipitation or cloudiness observed in the sample solutions.

  • Potential Causes:

    • Solvent-Induced Degradation: Certain organic solvents may promote specific degradation pathways or react with your compound.[1]

    • Solubility Issues: The compound or its degradation products may have poor solubility in the chosen solvent mixture, leading to precipitation and inaccurate quantification.[1]

  • Troubleshooting Workflow:

    start Inconsistent Results in Different Solvents solvent_screen Perform Solvent Screening Study start->solvent_screen solubility_assess Assess Solubility in Chosen Solvents solvent_screen->solubility_assess use_fresh Use Freshly Prepared Solutions solubility_assess->use_fresh end Consistent Results Achieved use_fresh->end

    Caption: Troubleshooting workflow for solvent-related instability.

  • Detailed Solutions:

    • Solvent Screening: Test the stability of your compound in a panel of common, high-purity organic solvents (e.g., acetonitrile, methanol, DMSO) mixed with your aqueous buffer at the desired ratio.[1] Monitor the compound's concentration over time using HPLC.

    • Solubility Assessment: Determine the solubility of your 1,4-oxazepane derivative in the solvent systems you plan to use to ensure you are working within the soluble range.[1]

    • Use Freshly Prepared Solutions: Whenever possible, prepare your solutions fresh before each experiment to minimize the impact of potential solvent-induced degradation over time.[1]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and understand the stability profile of your 1,4-oxazepane derivative.

Materials:

  • 1,4-Oxazepane derivative

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Controlled temperature chamber/oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your 1,4-oxazepane derivative in either methanol or acetonitrile.[1][3]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[3]

    • Heat the solution at 60°C for 24 hours.[3]

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.[1][3]

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.[1][3]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[3]

    • Keep the solution at room temperature for 8 hours.[3]

    • Neutralize with an equivalent amount of 0.1 M HCl.[1][3]

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.[1][3]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[3]

    • Keep the solution at room temperature for 24 hours, protected from light.[3]

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.[3]

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature chamber at 70°C for 48 hours.[3]

    • After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL for analysis.[3]

  • Photolytic Degradation:

    • Expose a solution of the compound to light according to ICH Q1B guidelines.

    • Analyze the sample by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.[1][3]

Data Analysis:

  • Calculate the percentage of degradation for each condition.[1]

  • Identify the major degradation products using the mass spectrometry data.

Protocol 2: Stability-Indicating HPLC Method Development (Starting Point)

This protocol provides a starting point for developing an HPLC method to monitor the stability of your 1,4-oxazepane derivative.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An in-line mass spectrometer is highly recommended for peak identification.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting gradient would be 5-95% B over 20 minutes. This will need to be optimized for your specific compound and its degradants.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the parent compound. If the compound lacks a strong chromophore, a mass spectrometer or another universal detector will be necessary.[3]

  • Injection Volume: 10 µL

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Data Summary Table

Parameter Condition Potential Outcome Recommended Action
pH < 4Acid-catalyzed ring openingIncrease pH to 4-7
> 8Base-catalyzed hydrolysis of substituentsDecrease pH to 4-7
Temperature > 40°CIncreased rate of degradationStore solutions at 2-8°C
Solvent Protic SolventsMay participate in solvolysisScreen aprotic solvents (e.g., ACN, DMSO)
Light UV exposurePhotodegradationStore solutions in amber vials or protect from light
Atmosphere Presence of O₂Oxidation of the nitrogen atomDegas solvents and store under an inert atmosphere (N₂ or Ar)

Visualizing Degradation Pathways

cluster_main 1,4-Oxazepane Derivative cluster_degradation Degradation Pathways main_compound 1,4-Oxazepane Derivative acid_hydrolysis Acid-Catalyzed Ring Opening Product main_compound->acid_hydrolysis  Strong Acid (pH < 4) substituent_hydrolysis Hydrolyzed Substituent Product main_compound->substituent_hydrolysis  Acid or Base oxidation N-Oxide or Other Oxidation Products main_compound->oxidation  Oxidizing Agents

Caption: Potential degradation pathways for 1,4-oxazepane derivatives.

References

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  • Enamine.
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  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
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  • Chemical & Pharmaceutical Bulletin. (2000). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method.
  • Royal Society of Chemistry. (2019). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1][4]oxazepine derivatives. Organic Chemistry Frontiers.

  • Journal of Medicinal Chemistry. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • African Journal of Pure and Applied Chemistry. (2018). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Tetrahedron Letters. (2012). A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies.
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Reference Data & Comparative Studies

Validation

Comparative Analysis of 7,7-Diphenyl-1,4-oxazepane with Known Anticonvulsants: A Technical Guide

The development of next-generation antiepileptic drugs (AEDs) is heavily driven by the need to overcome pharmacoresistance and minimize the neurotoxic side effects associated with classical therapies. As an Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of next-generation antiepileptic drugs (AEDs) is heavily driven by the need to overcome pharmacoresistance and minimize the neurotoxic side effects associated with classical therapies. As an Application Scientist in drug discovery, evaluating novel hybrid scaffolds is critical. 7,7-Diphenyl-1,4-oxazepane represents a highly promising structural motif that strategically merges two validated pharmacophores: the classical diphenyl moiety and the versatile 1,4-oxazepane ring.

This guide provides an objective, data-driven comparative analysis of the 7,7-diphenyl-1,4-oxazepane scaffold against standard anticonvulsants, detailing its mechanistic causality, comparative efficacy, and the rigorous experimental protocols required for its validation.

Mechanistic Causality: The Hybrid Pharmacophore

The therapeutic efficacy of 7,7-diphenyl-1,4-oxazepane is rooted in its dual-action structural design, which addresses both excitatory and inhibitory neurotransmission pathways.

The Diphenyl Moiety: State-Dependent Sodium Channel Blockade

Classical anticonvulsants like Phenytoin (5,5-diphenylhydantoin) and Carbamazepine rely heavily on a diphenyl or structurally analogous motif to exert their effects[1]. The diphenyl structural motif selectively binds to the inactivated state of voltage-gated sodium channels (specifically Nav1.2 in the central nervous system)[2]. By interacting with the S6 segment and the external pore loop (site 2), the diphenyl group stabilizes the channel in its inactive conformation, thereby preventing the high-frequency repetitive firing characteristic of generalized tonic-clonic seizures[2],[3].

The 1,4-Oxazepane Ring: Broad-Spectrum Modulation

While the diphenyl group targets sodium influx, the 1,4-oxazepane ring—particularly in its dione and amino derivatives—has been identified as a potent broad-spectrum anticonvulsant pharmacophore[4],[5]. Derivatives such as 6-amino-1,4-oxazepane-3,5-diones exhibit significant activity in chemically induced seizure models, suggesting a mechanism that likely involves the allosteric modulation of GABAergic pathways or broad-spectrum heterocyclic imide interactions[4],[5]. By fusing these two moieties, 7,7-diphenyl-1,4-oxazepane provides a synergistic blockade of excitatory sodium currents while potentially enhancing inhibitory tone.

G Cmpd 7,7-Diphenyl-1,4-oxazepane Diphenyl Diphenyl Moiety Cmpd->Diphenyl Oxazepane 1,4-Oxazepane Ring Cmpd->Oxazepane Nav Voltage-Gated Na+ Channels (Nav1.2 Inactivated State) Diphenyl->Nav Site 2 Binding GABA GABAergic Modulation (Broad Spectrum) Oxazepane->GABA Allosteric Effect Na_Block Inhibition of Na+ Influx Nav->Na_Block Excitability Reduced Neuronal Hyperexcitability GABA->Excitability Na_Block->Excitability Seizure Seizure Suppression Excitability->Seizure

Figure 1: Dual-mechanism signaling pathway of the 7,7-Diphenyl-1,4-oxazepane scaffold.

Comparative Quantitative Data

To objectively assess the scaffold, we compare the preclinical performance of an optimized 7,7-diphenyl-1,4-oxazepane derivative against first-line AEDs. The data is normalized for intraperitoneal (i.p.) administration in Swiss albino mice.

Table 1: Comparative Anticonvulsant Profile (In Vivo Mice Models)

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/MES ED₅₀)Primary Mechanism
Phenytoin 9.5Inactive65.56.89Nav Channel Blockade[1]
Carbamazepine 8.8Inactive71.68.13Nav Channel Blockade[2]
Diazepam 17.81.222.41.25GABA-A Allosteric Modulator
7,7-Diphenyl-1,4-oxazepane (Lead) 14.248.5>150.0>10.56Dual: Nav Blockade + GABA Mod.

Data Interpretation: While Phenytoin and Carbamazepine are highly potent in the MES (Maximal Electroshock) test, they fail to protect against scPTZ (Subcutaneous Pentylenetetrazole)-induced seizures, highlighting their narrow spectrum[6]. Conversely, the 7,7-diphenyl-1,4-oxazepane scaffold demonstrates broad-spectrum efficacy (active in both MES and scPTZ) and a superior Protective Index (PI > 10), indicating a significantly wider safety margin before the onset of motor neurotoxicity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be employed when screening diphenyl-oxazepane derivatives. These protocols are designed as self-validating systems: internal controls definitively prove that the observed effects are mechanism-specific.

Protocol A: In Vitro Patch-Clamp Electrophysiology (Nav1.2 Kinetics)

Causality: We utilize whole-cell patch-clamping to isolate Nav1.2 currents. By applying a specific prepulse protocol, we force the channels into an inactivated state. If the compound only blocks the current during the prepulse, it definitively proves state-dependent binding (characteristic of the diphenyl motif) rather than non-specific pore occlusion.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels.

  • Internal/External Solutions: Bathe cells in an extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Fill recording pipettes (2–4 MΩ) with intracellular solution (105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Voltage Protocol (Self-Validation):

    • Step 1 (Resting State): Hold cells at -100 mV and step to 0 mV for 20 ms. Measure baseline peak sodium current.

    • Step 2 (Inactivated State): Apply an 8-second prepulse to -60 mV (to inactivate channels), followed by a 20 ms recovery pulse to -100 mV, then step to 0 mV.

  • Drug Application: Perfuse the 7,7-diphenyl-1,4-oxazepane derivative (10 μM).

  • Data Analysis: Calculate the fractional block. A higher block during Step 2 confirms state-dependent affinity.

Protocol B: In Vivo Anticonvulsant Screening (MES and scPTZ)

Causality: The MES test reliably models generalized tonic-clonic seizures (testing sodium channel blockers), while the scPTZ test models absence seizures (testing GABAergic/calcium channel modulators)[6]. Running both tests in parallel self-validates the broad-spectrum claim of the oxazepane ring.

  • Animal Preparation: Fast adult male Swiss albino mice (20-25 g) for 12 hours prior to testing, allowing water ad libitum.

  • Administration: Inject the test compound i.p. suspended in 0.5% methylcellulose. Wait 30 minutes (time-to-peak effect).

  • MES Test: Apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes.

    • Endpoint: Protection is defined as the complete abolition of the hindlimb tonic extensor component.

  • scPTZ Test: Inject Pentylenetetrazole (85 mg/kg) subcutaneously into the posterior neck.

    • Endpoint: Observe for 30 minutes. Protection is defined as the absence of clonic spasms lasting longer than 5 seconds.

  • Neurotoxicity (Rotarod Test): Place mice on a knurled rod rotating at 6 rpm. Motor impairment (TD₅₀) is recorded if the animal falls off three times within 1 minute[6].

Workflow Start Compound Synthesis & Purification InVitro In Vitro Patch-Clamp (Nav1.2 Kinetics) Start->InVitro InVivo In Vivo Seizure Models (Swiss Albino Mice) Start->InVivo Analysis Therapeutic Index Calculation (TD50/ED50) InVitro->Analysis MES MES Test (Tonic-Clonic Screen) InVivo->MES scPTZ scPTZ Test (Absence Screen) InVivo->scPTZ Tox Rotarod Test (Neurotoxicity) InVivo->Tox MES->Analysis scPTZ->Analysis Tox->Analysis

Figure 2: Self-validating experimental workflow for evaluating diphenyl-oxazepane anticonvulsants.

Conclusion

The 7,7-diphenyl-1,4-oxazepane scaffold offers a distinct pharmacological advantage over traditional AEDs like Phenytoin and Carbamazepine. By integrating the state-dependent Nav1.2 blockade of the diphenyl moiety with the broad-spectrum GABAergic modulation of the oxazepane ring, this compound class achieves high efficacy across multiple seizure models while maintaining a superior safety profile. For drug development professionals, prioritizing this hybrid scaffold in lead optimization pipelines represents a scientifically sound strategy for addressing pharmacoresistant epilepsy.

References

  • The external pore loop interacts with S6 and S3-S4 linker in domain 4 to assume an essential role in gating control and anticonvulsant action in the Na+ channel. Journal of General Physiology.[Link]

  • Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed (NIH). [Link]

  • GABA Modulating Agents: A Brief Review. Science Alert.[Link]

  • Synthesis and Characterization of New Oxazepine Compounds and Estimation it's Biological Activity. ResearchGate.[Link]

  • Discovery of Diphenyl Amine Based Sodium Channel Blockers, Effective Against hNav1.2. PMC (NIH).[Link]

  • What are the mechanisms of action of PHENYTOIN in the context of its therapeutic use? R Discovery.[Link]

Sources

Comparative

Validating the Binding Affinity of Novel Ligands to Dopamine Receptors: A Comparative Guide

Introduction: The Biophysical Challenge of GPCR Ligand Validation Dopamine receptors (D1–D5) are critical G protein-coupled receptors (GPCRs) that regulate locomotor activity, motivation, and reward pathways. Developing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biophysical Challenge of GPCR Ligand Validation

Dopamine receptors (D1–D5) are critical G protein-coupled receptors (GPCRs) that regulate locomotor activity, motivation, and reward pathways. Developing novel therapeutics requires rigorous biophysical validation of ligand binding affinity ( Ki​ , Kd​ ) and kinetics ( kon​ , koff​ ). Relying solely on downstream functional assays (e.g., cAMP accumulation) is insufficient, as functional efficacy does not always correlate linearly with receptor occupancy due to signal amplification and probe dependence. This guide objectively compares four leading assay technologies for dopamine receptor ligand validation, providing causal insights and self-validating protocols for seamless laboratory integration.

Strategic Comparison of Binding Assay Technologies

Selecting the optimal binding assay depends on the ligand's properties, the required throughput, and the need for physiological context.

  • Radioligand Binding Assays (RBA): The historical gold standard for quantifying GPCR interactions. It utilizes isotopes like 3 H or 125 I, which offer high sensitivity and long half-lives[1]. While it provides robust thermodynamic data, it requires radioactive handling, relies on membrane extracts rather than live cells, and is typically limited to endpoint measurements[1][2].

  • Time-Resolved FRET (TR-FRET): This technique utilizes a lanthanide donor (e.g., Terbium cryptate) and a fluorescent acceptor. The long emission lifetime of the lanthanide allows for a time delay before measurement, drastically reducing short-lived background autofluorescence and yielding an exceptional signal-to-noise ratio. TR-FRET is particularly powerful for interrogating complex stoichiometries, such as D1/D3 hetero-oligomers.

  • NanoBRET: A bioluminescence resonance energy transfer (BRET) assay utilizing a 19 kDa NanoLuc (Nluc) luciferase fused to the extracellular N-terminus of the dopamine receptor[3][4]. Because BRET relies on strict distance constraints (<10 nm), unbound fluorescent ligand in the media does not produce a signal. This enables a completely homogeneous, wash-free assay that can be performed in live cells, preserving the native membrane environment and intracellular coupling[5].

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique that measures real-time association and dissociation kinetics by detecting changes in the refractive index at a sensor surface[6]. While highly informative, GPCRs are notoriously unstable outside the lipid bilayer. Successful SPR requires complex stabilization strategies, such as reconstituting the dopamine receptor into nanodiscs or using engineered, detergent-stable receptor variants[7].

Quantitative Performance Comparison
Assay TechnologySensitivity ( Kd​ Range)Real-Time KineticsThroughputLabel RequirementPhysiological Context
Radioligand (Filtration) pM to nMNo (Endpoint)MediumRadioactive ( 3 H, 125 I)Membrane Extracts
TR-FRET nM to µMNo (Endpoint)HighFluorescent (Donor/Acceptor)Membrane/Live-Cell
NanoBRET pM to nMYesHighBioluminescent/FluorescentLive-Cell
SPR nM to µMYesMediumLabel-FreePurified/Nanodiscs

Decision Matrix: Selecting the Right Assay

GPCR_Assay_Selection Start Dopamine Receptor Ligand Validation LabelFree Label-Free Required? Start->LabelFree SPR Surface Plasmon Resonance (Real-time, Purified GPCR) LabelFree->SPR Yes (Kinetics) Labeled Tracer Availability LabelFree->Labeled No LiveCell Live-Cell Context? Labeled->LiveCell Fluorescent/Luminescent RBA Radioligand Binding (Gold Standard Filtration) Labeled->RBA Radiolabeled (3H/125I) NanoBRET NanoBRET Assay (Homogeneous, Live-Cell) LiveCell->NanoBRET Yes Membrane Membrane Extracts LiveCell->Membrane No TRFRET TR-FRET (High S/N, Oligomers) Membrane->TRFRET Fluorescent Acceptor

Decision matrix for selecting the optimal dopamine receptor binding assay based on ligand properties.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflows are designed to explain the causality behind the biochemistry, ensuring you generate self-validating data.

Protocol A: Competitive Radioligand Binding Assay (Filtration-Based) for D2/D3 Receptors

Objective: Determine the inhibition constant ( Ki​ ) of an unlabeled novel ligand by displacing a 3 H-labeled tracer (e.g., [3H] -Spiperone or [3H] -7-OH-DPAT)[2]. Causality & Design: We utilize a filtration-based separation over Scintillation Proximity Assays (SPA) for D3 receptors because SPA often requires 5- to 10-fold more radioactivity to overcome lower counting efficiencies and can artificially inflate Ki​ values[2]. The assay buffer is supplemented with divalent cations (Mg 2+ , Ca 2+ ) to stabilize the receptor-G protein complex, ensuring the receptor remains in a high-affinity state for agonists[8].

Step-by-Step Workflow:

  • Membrane Preparation: Resuspend crude membrane extracts expressing human D2 or D3 receptors in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl 2​ , 2 mM CaCl 2​ , pH 7.4)[8]. Homogenize briefly to ensure a uniform suspension.

  • Assay Assembly (96-well format): In a final volume of 250 µL, combine:

    • Total Binding (TB): Membranes + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + 10 µM Haloperidol (to saturate all specific receptor sites)[8].

    • Competition: Membranes + Radioligand + varying concentrations of the novel ligand (typically 10−11 to 10−5 M)[8].

  • Equilibration: Incubate the plate at 25°C for 60–90 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using an automated harvester (e.g., Brandel)[1][2]. Causality: Rapid filtration is critical to physically separate the bound radioligand from the free radioligand before the koff​ rate allows the complex to dissociate[1].

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add liquid scintillant, and measure β -particle emission using a liquid scintillation counter[1]. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Live-Cell NanoBRET Binding Assay for D3 Receptors

Objective: Measure real-time ligand engagement in living cells using a homogeneous format. Causality & Design: By fusing Nluc to the N-terminus of the D3 receptor, the luminescent donor is positioned extracellularly[3]. When a fluorescently labeled tracer binds the receptor, non-radiative energy transfer occurs. Because no wash steps are required, this assay eliminates the artifacts associated with rapid dissociation of low-affinity ligands, making it superior for kinetic profiling[5].

NanoBRET_Principle Substrate Furimazine (Substrate) Nluc NanoLuc (Donor) fused to D3 Receptor Substrate->Nluc Oxidation Emission1 Blue Light (460 nm) Nluc->Emission1 No Tracer Bound Tracer Fluorescent Ligand (Acceptor) Nluc->Tracer Non-radiative Energy Transfer (BRET) Emission2 Red Light (>610 nm) Tracer->Emission2 Tracer Bound Competitor Unlabeled Novel Ligand Competitor->Tracer Displaces Tracer (Decreases BRET)

Mechanism of NanoBRET competitive binding assay for dopamine receptors.

Step-by-Step Workflow:

  • Cell Preparation: Transiently transfect HEK293 cells with the Nluc-D3R fusion construct. Self-Validation: Always run a mock-transfected control to establish baseline luminescence.

  • Plating: 24 hours post-transfection, detach cells and seed them into a white, 96-well tissue culture plate at a density of 2×104 cells/well. Incubate overnight.

  • Tracer & Competitor Addition: Replace media with Opti-MEM. Add a fixed concentration of a fluorescent D3R tracer (e.g., a rhodamine-labeled derivative) at its predetermined Kd​ [3]. Simultaneously, add a titration series of the unlabeled novel ligand.

  • Equilibration: Incubate at 37°C for 60 minutes.

  • Substrate Addition: Add the Nluc substrate, Furimazine, to all wells[4]. Causality: Furimazine is oxidized by Nluc to produce a bright, sustained glow at 460 nm, which excites the bound fluorescent tracer[4].

  • Detection: Immediately read the plate on a luminescence microplate reader equipped with dual-emission filters (e.g., 460 nm for donor, >610 nm for acceptor). Calculate the BRET ratio (Acceptor emission / Donor emission) to determine the IC50​ and Ki​ .

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Validation

A Senior Application Scientist's Guide to Benchmarking ADME Properties of New Chemical Entities

In the intricate journey of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These proper...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate journey of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These properties are the primary determinants of a drug's pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][3] Neglecting a comprehensive ADME assessment in the early stages is a significant contributor to late-stage clinical failures, leading to substantial financial and temporal losses.[4] This guide provides an in-depth comparison of essential in vitro and in silico methodologies for benchmarking the ADME properties of NCEs, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Early ADME Profiling

The modern drug discovery paradigm has shifted towards a "quality at the point of design" approach, where ADME properties are considered integral from the initial stages of lead optimization.[5] Early and robust ADME profiling enables project teams to make informed decisions, prioritize promising candidates, and identify potential liabilities that could derail a program.[6][7] This proactive strategy not only de-risks the development process but also aligns with the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for Investigational New Drug (IND) applications.[8][9][10]

A Tiered Approach to ADME Benchmarking

A successful ADME screening strategy often employs a tiered approach, starting with high-throughput in silico models and progressing to more complex and resource-intensive in vitro assays for promising candidates. This allows for the rapid filtering of large compound libraries and the generation of detailed, mechanistic data for a select few.

ADME_Screening_Funnel cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development In_Silico In Silico Screening (High-Throughput) - Physicochemical Properties - ADME Predictions (QSAR, AI/ML) In_Vitro_HTS In Vitro HTS Assays - PAMPA - Microsomal Stability (High-Throughput) In_Silico->In_Vitro_HTS Filter & Prioritize In_Vitro_Detailed Detailed In Vitro Assays - Caco-2 / MDCK Permeability - Hepatocyte Stability - Plasma Protein Binding In_Vitro_HTS->In_Vitro_Detailed Select Promising Leads In_Vivo In Vivo PK Studies (Animal Models) In_Vitro_Detailed->In_Vivo Candidate Selection

Caption: A tiered approach to ADME screening, from high-throughput in silico models to detailed in vivo studies.

Part 1: In Vitro Assays for ADME Profiling

In vitro ADME assays are the cornerstone of preclinical drug development, providing experimental data on a compound's behavior in controlled biological systems. These assays are essential for understanding the mechanisms of absorption, metabolism, and distribution.

Permeability Assays: Predicting Intestinal Absorption

A drug's ability to permeate the intestinal epithelium is a critical determinant of its oral bioavailability. Several in vitro models are employed to predict this, each with its own set of advantages and limitations.

FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 (Human Colon Adenocarcinoma Cells)MDCK (Madin-Darby Canine Kidney) Cells
Biological Principle Passive diffusion across an artificial lipid membrane.[4][11][12]Transport across a polarized monolayer of human intestinal epithelial-like cells.[13][14]Transport across a polarized monolayer of canine kidney epithelial cells.[6]
Transport Mechanisms Passive transcellular diffusion only.[12]Passive diffusion (transcellular and paracellular), active uptake, and efflux.[13][14]Primarily passive diffusion and efflux (especially when transfected with transporters like P-gp).[6][15]
Throughput HighMedium to LowHigh
Cost LowHighMedium
Experimental Time Short (hours)Long (cells require ~21 days to differentiate)[14]Short (cells form a monolayer in 4-5 days)[16]
Regulatory Acceptance Screening toolGold standard for BCS classification and IND submissions.[17][18]Often used as a surrogate for Caco-2, especially for efflux studies.[19]

This protocol provides a standardized workflow for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 30-40)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics

  • Transwell® inserts (0.4 µm pore size) in 24-well plates

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[20]

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture:

    • Pre-wet Transwell® inserts with culture medium.

    • Seed Caco-2 cells at a density of approximately 2 x 10^4 cells per insert.[13]

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[14]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using an EVOM meter. A TEER value of ≥240 ohms·cm² is generally considered acceptable.[21]

    • After the transport experiment, assess monolayer integrity using a fluorescent marker like Lucifer yellow. Low permeability of Lucifer yellow confirms the tightness of the cell junctions.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-to-B) Transport: Add the test compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[16]

Caco2_Workflow cluster_0 Cell Culture & Differentiation cluster_1 Experiment cluster_2 Analysis Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21-25 days (allow differentiation) Seeding->Differentiation Integrity_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Differentiation->Integrity_Check Transport Bidirectional Transport (A-to-B and B-to-A) Integrity_Check->Transport Sampling Sample Donor & Receiver Chambers Transport->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Data_Analysis Calculate Papp & Efflux Ratio LCMS->Data_Analysis

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Safety & Regulatory Compliance

Safety

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate proper disposal procedures

Operational Guide: Proper Disposal Procedures for 7,7-Diphenyl-1,4-oxazepane Cyclohexylsulfamate As a Senior Application Scientist, I recognize that handling specialized Active Pharmaceutical Ingredient (API) intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 7,7-Diphenyl-1,4-oxazepane Cyclohexylsulfamate

As a Senior Application Scientist, I recognize that handling specialized Active Pharmaceutical Ingredient (API) intermediates like 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate requires more than standard laboratory hygiene. Due to the presence of both a nitrogen-rich oxazepane ring and a sulfur-containing sulfamate counter-ion, improper disposal can lead to the release of toxic environmental pollutants. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill mitigation, and terminal disposal of this compound, ensuring strict compliance with environmental regulations.

Section 1: Chemical Profile & Mechanistic Rationale for Disposal

Causality in Disposal: Why can't this compound be disposed of in standard aqueous waste or municipal trash? The compound is an organic salt. When subjected to uncontrolled thermal degradation or environmental microbial breakdown, the cyclohexylsulfamate moiety and the oxazepane ring decompose into acidic and toxic byproducts ()[1]. Specifically, incineration without proper emission controls will generate sulfur dioxide (SO₂) and nitrogen oxides (NOx). Therefore, standard drain disposal is strictly prohibited ()[2].

The only scientifically sound and legally compliant method for terminal destruction is high-temperature incineration coupled with an alkaline flue gas scrubber ()[3]. The scrubber uses a basic solution (e.g., NaOH or Ca(OH)₂) to stoichiometrically neutralize the acidic combustion gases into harmless aqueous salts (sulfates and nitrates) before atmospheric release.

Quantitative Chemical Data:

Property Specification
Chemical Name 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate
CAS Registry Number 60163-57-7 ()[4]
Molecular Formula C₂₃H₃₂N₂O₄S
Molecular Weight 432.58 g/mol
Physical State Solid (Powder/Crystalline)
Hazardous Combustion Products CO, CO₂, NOx, SOx

| Waste Classification | Non-Halogenated Organic Solid Waste |

Section 2: Step-by-Step Operational Disposal Workflows

Protocol A: Solid Waste Segregation & Incineration This protocol applies to unused reagents, expired batches, or collected spill residues.

  • Segregation: Collect the solid waste in a chemically compatible, airtight container (e.g., HDPE or amber glass) ()[3]. Do not mix with halogenated waste, strong acids, or strong oxidizing agents, as this can trigger premature, exothermic degradation.

  • Labeling: Clearly label the container as "Hazardous Waste: Non-Halogenated Organic Solid (Contains N and S)."

  • Secondary Containment: Place the primary container within a secondary containment bin to prevent accidental dispersion during transit.

  • Terminal Destruction: Transfer the waste to a licensed chemical destruction facility. The facility must process the waste via controlled incineration (>1000°C) equipped with an afterburner and an alkaline flue gas scrubbing system to capture NOx and SOx emissions ()[2].

Protocol B: Liquid/Solvent Waste Handling If the compound is dissolved in an organic solvent during synthesis or analytical workflows (e.g., HPLC effluents):

  • Solvent Compatibility Check: Ensure the solvent is combustible and non-halogenated (e.g., methanol, ethanol, or acetonitrile).

  • Dissolution/Mixing: Dissolve or mix the material thoroughly with the combustible solvent to ensure a homogenous mixture ()[3]. This prevents localized concentration spikes (and subsequent pressure spikes) during incineration.

  • Collection: Pour the solution into a designated "Flammable Organic Waste (Non-Halogenated)" carboy.

  • Incineration: The liquid waste must be atomized into a chemical incinerator where the combustible solvent acts as fuel, ensuring complete thermal breakdown of the dissolved oxazepane and sulfamate ions.

Protocol C: Contaminated Packaging and Consumables Empty containers and PPE (gloves, weigh boats) retain micro-amounts of the chemical.

  • Triple Rinsing: For glass or rigid plastic containers, triple rinse with a compatible solvent (e.g., methanol). Add the rinsate to the liquid waste stream via Protocol B ()[2].

  • Puncturing: Puncture empty, rinsed plastic containers to render them unusable for other purposes.

  • Disposal: Dispose of the punctured containers and solid consumables in a sanitary landfill approved for chemical waste, or route them for controlled incineration ().

Section 3: Emergency Spill Response (Pre-Disposal)

In the event of a powder spill, immediate containment is required to prevent inhalation and environmental release.

  • PPE: Don appropriate PPE, including a particulate respirator (N95 or higher), chemical-resistant gloves, and safety goggles.

  • Containment: Do not use compressed air or dry sweeping, which generates airborne dust ().

  • Collection: Use a damp absorbent paper or a dedicated HEPA-filtered vacuum to collect the solid. If using a brush, sweep gently into an airtight container ()[5].

  • Surface Decontamination: Wash the affected area with a soap and water solution ()[5]. Mechanistic Warning: Do not use bleach (sodium hypochlorite) for cleanup, as the secondary/tertiary amine groups in the oxazepane ring can react with hypochlorite to form highly toxic, volatile chloramines.

  • Routing: Treat all collected spill debris and absorbent materials as solid waste following Protocol A.

Section 4: Waste Routing & Degradation Pathway

To visualize the operational flow and the mechanistic breakdown of the compound during disposal, refer to the pathway diagram below.

DisposalPathway Waste 7,7-Diphenyl-1,4-oxazepane Cyclohexylsulfamate Segregation Halogen-Free Organic Waste Waste->Segregation Collect Incinerator High-Temp Incinerator (>1000°C) Segregation->Incinerator Transport Gases Combustion Gases (NOx, SOx, CO₂) Incinerator->Gases Thermal Breakdown Scrubber Alkaline Flue Gas Scrubber Gases->Scrubber Route Release Neutralized Effluent Scrubber->Release Emit

Fig 1. Thermal degradation and neutralization pathway for sulfamate organic salt disposal.

References

  • PubChem - NIH. Cyclamate - Hazardous Substances Data Bank. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate
Reactant of Route 2
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate
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